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  • Product: Phenol, 3,5-dimethoxy-2-methyl-
  • CAS: 39828-36-9

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 3,5-dimethoxy-2-methylphenol

For Researchers, Scientists, and Drug Development Professionals Abstract Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in the structural elucidation of organic molecules. This guide provides a de...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in the structural elucidation of organic molecules. This guide provides a detailed analysis of the ¹H and ¹³C NMR spectral characteristics of 3,5-dimethoxy-2-methylphenol. In the absence of publicly available experimental spectra for this specific compound, this document serves as a comprehensive predictive guide based on established principles of NMR theory and spectral data from analogous compounds. It is designed to assist researchers in the identification, characterization, and quality control of 3,5-dimethoxy-2-methylphenol, and to provide a framework for the interpretation of experimentally acquired data.

Introduction: The Structural Uniqueness of 3,5-dimethoxy-2-methylphenol

3,5-dimethoxy-2-methylphenol is a substituted aromatic compound with a unique arrangement of functional groups that gives rise to a distinct NMR fingerprint. The strategic placement of two methoxy groups, a methyl group, and a hydroxyl group on the phenol ring creates a specific electronic environment for each proton and carbon atom. Understanding the resulting chemical shifts, multiplicities, and coupling constants is crucial for confirming the compound's identity and purity. This guide will deconstruct the predicted ¹H and ¹³C NMR spectra, offering a logical and experience-based interpretation of its key features.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of 3,5-dimethoxy-2-methylphenol is anticipated to exhibit distinct signals corresponding to the aromatic protons, the methoxy and methyl groups, and the hydroxyl proton. The predicted chemical shifts are influenced by the electron-donating effects of the methoxy and hydroxyl groups and the weakly electron-donating methyl group.

Table 1: Predicted ¹H NMR Spectral Data for 3,5-dimethoxy-2-methylphenol

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration
Ar-H (H4/H6)6.2 - 6.4Doublet2H
-OH4.5 - 5.5Singlet (broad)1H
-OCH₃ (C3/C5)3.7 - 3.9Singlet6H
-CH₃ (C2)2.1 - 2.3Singlet3H

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The chemical shifts of the aromatic carbons are particularly sensitive to the nature and position of the substituents.

Table 2: Predicted ¹³C NMR Spectral Data for 3,5-dimethoxy-2-methylphenol

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C1 (C-OH)155 - 160
C2 (C-CH₃)115 - 120
C3/C5 (C-OCH₃)160 - 165
C4/C6 (C-H)95 - 100
-OCH₃55 - 60
-CH₃10 - 15

Experimental Protocol for NMR Data Acquisition

To obtain high-quality experimental NMR data for 3,5-dimethoxy-2-methylphenol, a standardized protocol should be followed. The choice of solvent and instrument parameters are critical for achieving optimal resolution and sensitivity.

Sample Preparation
  • Weighing the Sample: Accurately weigh approximately 5-10 mg of high-purity 3,5-dimethoxy-2-methylphenol.

  • Solvent Selection: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, Acetone-d₆, or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent can influence the chemical shift of the hydroxyl proton due to varying degrees of hydrogen bonding.[1][2]

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard to reference the chemical shifts to 0.00 ppm.

NMR Spectrometer Setup and Data Acquisition
  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure good signal dispersion.

  • Tuning and Shimming: Tune the probe to the appropriate frequencies for ¹H and ¹³C and shim the magnetic field to achieve homogeneity, which is essential for sharp spectral lines.

  • ¹H NMR Acquisition:

    • Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

    • Use a standard 90° pulse sequence.

    • Set the relaxation delay (d1) to at least 1-2 seconds to allow for full relaxation of the protons.

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).

  • ¹³C NMR Acquisition:

    • Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-180 ppm).

    • Employ proton decoupling to simplify the spectrum to singlets for each carbon.

    • A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans (e.g., 1024 or more) are typically required due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

Data Processing
  • Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

  • Phasing and Baseline Correction: Manually or automatically phase the spectrum to ensure all peaks are in the absorptive mode and correct the baseline for a flat appearance.

  • Referencing: Calibrate the spectrum by setting the TMS signal to 0.00 ppm.

  • Integration: Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons corresponding to each peak.

Spectral Interpretation and Structural Assignment

A detailed analysis of the predicted spectra allows for the unambiguous assignment of each signal to the corresponding nucleus in the 3,5-dimethoxy-2-methylphenol molecule.

¹H NMR Spectrum Interpretation
  • Aromatic Protons (H4/H6): Due to the symmetry of the molecule, the two aromatic protons are chemically equivalent. They are expected to appear as a doublet in the most upfield region of the aromatic part of the spectrum (around 6.2-6.4 ppm) due to the strong shielding effect of the three electron-donating groups (two -OCH₃ and one -OH). The splitting pattern (doublet) would arise from coupling to each other (a small meta-coupling).

  • Hydroxyl Proton (-OH): The phenolic hydroxyl proton is expected to be a broad singlet in the region of 4.5-5.5 ppm. Its chemical shift is highly dependent on the solvent, concentration, and temperature due to hydrogen bonding.

  • Methoxy Protons (-OCH₃): The two methoxy groups at positions 3 and 5 are chemically equivalent and will therefore appear as a single, sharp singlet at around 3.7-3.9 ppm, integrating to six protons.

  • Methyl Protons (-CH₃): The methyl group at position 2 will give rise to a sharp singlet at approximately 2.1-2.3 ppm, integrating to three protons.

¹³C NMR Spectrum Interpretation
  • C3/C5 (C-OCH₃): These two carbons are expected to be the most downfield of the aromatic signals (160-165 ppm) due to the strong deshielding effect of the directly attached oxygen atoms of the methoxy groups.

  • C1 (C-OH): The carbon bearing the hydroxyl group will also be significantly deshielded and is predicted to appear in the range of 155-160 ppm.

  • C2 (C-CH₃): The carbon atom to which the methyl group is attached is predicted to have a chemical shift in the range of 115-120 ppm.

  • C4/C6 (C-H): These two equivalent carbons are expected to be the most upfield of the aromatic signals (95-100 ppm) due to the shielding effects of the neighboring electron-donating groups.

  • Methoxy Carbons (-OCH₃): The carbons of the two equivalent methoxy groups will appear as a single peak in the region of 55-60 ppm.

  • Methyl Carbon (-CH₃): The carbon of the methyl group will be the most upfield signal in the spectrum, appearing around 10-15 ppm.

Visualization of Workflow and Molecular Structure

Visual aids are essential for understanding the experimental workflow and the relationship between the molecular structure and the NMR data.

experimental_workflow cluster_preparation Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing cluster_analysis Spectral Analysis weigh Weigh Compound dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer setup Spectrometer Setup (Tune & Shim) transfer->setup h1_acq ¹H NMR Acquisition setup->h1_acq c13_acq ¹³C NMR Acquisition setup->c13_acq ft Fourier Transform h1_acq->ft c13_acq->ft phase_baseline Phase & Baseline Correction ft->phase_baseline reference Referencing (TMS) phase_baseline->reference assign Signal Assignment reference->assign interpret Structural Interpretation assign->interpret

Caption: Experimental workflow for the acquisition and analysis of NMR data.

Caption: Molecular structure of 3,5-dimethoxy-2-methylphenol with atom numbering.

Conclusion

This technical guide provides a comprehensive overview of the predicted ¹H and ¹³C NMR spectral data for 3,5-dimethoxy-2-methylphenol. By understanding the expected chemical shifts, multiplicities, and integration patterns, researchers can confidently identify this compound and interpret experimentally obtained spectra. The detailed experimental protocol offers a standardized approach to data acquisition, ensuring high-quality and reproducible results. This guide serves as a valuable resource for scientists and professionals in the fields of chemical synthesis, natural product chemistry, and drug development.

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
  • Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organometallics, 29(9), 2176–2179.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

Sources

Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 3,5-Dimethoxy-2-methylphenol

Foreword: Navigating the Landscape of a Niche Phenolic Compound In the realm of pharmaceutical research and fine chemical synthesis, a comprehensive understanding of a molecule's physicochemical properties is the bedrock...

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Author: BenchChem Technical Support Team. Date: April 2026

Foreword: Navigating the Landscape of a Niche Phenolic Compound

In the realm of pharmaceutical research and fine chemical synthesis, a comprehensive understanding of a molecule's physicochemical properties is the bedrock of innovation. This guide delves into the characteristics of 3,5-dimethoxy-2-methylphenol (CAS No. 39828-36-9), a compound with significant potential in organic synthesis and drug discovery. It is important to note that while extensive data exists for its close structural analog, 3,5-dimethoxyphenol, specific experimental values for 3,5-dimethoxy-2-methylphenol are not widely published. This guide, therefore, adopts a dual approach: presenting the established data for the parent compound, 3,5-dimethoxyphenol, as a reliable baseline, and providing expert analysis on the anticipated influence of the 2-methyl group on these properties. This methodology offers researchers a robust framework for utilizing 3,5-dimethoxy-2-methylphenol in their work, complete with actionable experimental protocols for in-house validation.

Molecular Identity and Structural Considerations

3,5-dimethoxy-2-methylphenol is a substituted aromatic compound. Its structure features a benzene ring with a hydroxyl group, two methoxy groups at positions 3 and 5, and a methyl group at position 2. This specific arrangement of functional groups is expected to dictate its reactivity, solubility, and other key physicochemical parameters.

Table 1: Compound Identification

IdentifierValueSource
Chemical Name Phenol, 3,5-dimethoxy-2-methyl-
CAS Number 39828-36-9[1]
Molecular Formula C₉H₁₂O₃
Molecular Weight 168.19 g/mol [2]

The presence of the electron-donating methoxy and methyl groups is anticipated to increase the electron density of the aromatic ring, influencing its reactivity in electrophilic substitution reactions. The hydroxyl group imparts acidic properties and the potential for hydrogen bonding, which will be a dominant factor in its solubility and boiling point.

Comparative Physicochemical Properties

To provide a quantitative foundation, the known properties of 3,5-dimethoxyphenol (CAS No. 500-99-2) are presented below. The subsequent discussion will focus on how the addition of a methyl group at the 2-position in 3,5-dimethoxy-2-methylphenol is likely to alter these values.

Table 2: Physicochemical Properties of 3,5-Dimethoxyphenol (CAS No. 500-99-2)

PropertyValueSource
Melting Point 40-43 °C[3][4]
Boiling Point 172-175 °C at 17 mmHg[3][5]
Solubility Slightly soluble in water; Soluble in methanol, ethanol, benzene, and chloroform.[3]
pKa 9.345 (at 25°C)[3]
LogP 1.640[3]
Appearance Pale yellow colored low melting solid.[5]
Expert Analysis: The Influence of the 2-Methyl Group
  • Melting and Boiling Points: The introduction of a methyl group is expected to increase the molecular weight and van der Waals forces, which would typically lead to a higher boiling point. However, the position of the methyl group ortho to the hydroxyl group may introduce steric hindrance, potentially disrupting intermolecular hydrogen bonding. This could lead to a less ordered crystal lattice and a potentially lower melting point compared to a more symmetrical isomer.

  • Solubility: The added methyl group will increase the lipophilicity of the molecule. Consequently, the aqueous solubility of 3,5-dimethoxy-2-methylphenol is predicted to be lower than that of 3,5-dimethoxyphenol.[6] Conversely, its solubility in non-polar organic solvents is expected to be enhanced.

  • Acidity (pKa): The electron-donating nature of the methyl group is likely to slightly decrease the acidity of the phenolic hydroxyl group, resulting in a slightly higher pKa value compared to 3,5-dimethoxyphenol.

  • LogP: The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity. The addition of the methyl group will increase the LogP value, indicating a greater preference for the lipid phase.

Spectral Characteristics

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the hydroxyl proton, the methoxy protons, and the methyl protons. The exact chemical shifts and coupling patterns will depend on the solvent used.

  • ¹³C NMR: The carbon NMR spectrum will display unique signals for each carbon atom in the molecule, with the chemical shifts influenced by the attached functional groups.

  • IR Spectroscopy: The infrared spectrum will be characterized by a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the phenolic hydroxyl group. Characteristic C-O stretching bands for the methoxy groups and aromatic C-H and C=C stretching vibrations will also be present.

  • Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns will likely involve the loss of methyl groups and other characteristic fragments.

Applications in Research and Drug Development

The structural analog, 3,5-dimethoxyphenol, is a versatile building block in the synthesis of pharmaceuticals, particularly analgesics and anti-inflammatory drugs.[5][7] Its unique substitution pattern allows for targeted modifications to create more complex molecules with therapeutic potential.[5] Given its structural similarity, 3,5-dimethoxy-2-methylphenol is a promising candidate for similar applications. The presence of the additional methyl group provides a new point for chemical modification, potentially leading to the development of novel compounds with enhanced biological activity or improved pharmacokinetic profiles. Furthermore, phenol derivatives are known to have applications as antinitrosating agents, which is a crucial function in preventing the formation of potentially carcinogenic nitrosamines in pharmaceutical formulations.[3][7]

Experimental Protocols for Physicochemical Characterization

To empower researchers to determine the precise properties of 3,5-dimethoxy-2-methylphenol, the following standard, field-proven protocols are provided.

Protocol 1: Determination of Melting Point using Differential Scanning Calorimetry (DSC)
  • Sample Preparation: Accurately weigh 1-5 mg of 3,5-dimethoxy-2-methylphenol into a standard aluminum DSC pan.

  • Instrument Setup: Place the sealed sample pan and an empty reference pan into the DSC cell.

  • Thermal Program: Heat the sample at a controlled rate (e.g., 10 °C/min) under an inert nitrogen atmosphere.

  • Data Analysis: The melting point is determined as the onset or peak of the endothermic event on the resulting thermogram.

DSC_Workflow cluster_prep Sample Preparation cluster_analysis DSC Analysis cluster_data Data Interpretation A Weigh 1-5 mg of sample B Place in aluminum DSC pan A->B C Seal the pan B->C D Place sample and reference pans in DSC cell C->D E Heat at a controlled rate (e.g., 10 °C/min) D->E F Record heat flow vs. temperature E->F G Identify endothermic peak F->G H Determine onset/peak temperature as melting point G->H

Caption: Workflow for Melting Point Determination by DSC.

Protocol 2: Determination of Aqueous Solubility via the Shake-Flask Method
  • Sample Preparation: Add an excess amount of 3,5-dimethoxy-2-methylphenol to a known volume of deionized water in a sealed vial.

  • Equilibration: Agitate the vial at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the suspension to separate the undissolved solid from the saturated solution.

  • Quantification: Carefully withdraw an aliquot of the clear supernatant, dilute as necessary, and determine the concentration of the dissolved compound using a validated analytical method such as UV-Vis spectroscopy or HPLC.

Solubility_Workflow A Add excess solid to water B Agitate at constant temperature for 24-48h A->B C Centrifuge to separate phases B->C D Withdraw supernatant C->D E Quantify concentration (e.g., HPLC) D->E

Caption: Shake-Flask Method for Aqueous Solubility.

Safety and Handling

While a specific Safety Data Sheet (SDS) for 3,5-dimethoxy-2-methylphenol is not widely available, the safety precautions for structurally related phenols should be strictly followed.

  • General Hazards: Phenolic compounds are often harmful if swallowed or in contact with skin, can cause skin irritation, and may cause serious eye irritation.[8]

  • Personal Protective Equipment (PPE): Always wear appropriate personal protective equipment, including chemical-resistant gloves, safety goggles, and a lab coat.[9] Work in a well-ventilated area or under a chemical fume hood.

  • Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray.[8] Wash hands and any exposed skin thoroughly after handling.

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from heat, sparks, and open flames.[8] The compound may be sensitive to air and light.[3]

Conclusion

3,5-dimethoxy-2-methylphenol represents a molecule of interest for researchers in medicinal chemistry and organic synthesis. While direct experimental data on its physicochemical properties are limited, a comprehensive understanding can be inferred from its structure and comparison with its well-characterized analog, 3,5-dimethoxyphenol. This guide provides a foundational understanding of its expected properties, practical protocols for their determination, and essential safety information. By leveraging this information, scientists can confidently incorporate 3,5-dimethoxy-2-methylphenol into their research and development workflows, paving the way for new discoveries and innovations.

References

  • MilliporeSigma. (2025, November 4).
  • Thermo Fisher Scientific. (2025, September 17).
  • AkzoNobel. (2017, August 17).
  • Fisher Scientific. (2024, March 18).
  • Tokyo Chemical Industry. (2025, November 13).
  • Cheméo. (n.d.). Chemical Properties of Phenol, 3,5-dimethoxy- (CAS 500-99-2). Retrieved from [Link]

  • LookChem. (n.d.). 3-Methoxy-2-methylphenol. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, March 23). Understanding 3,5-Dimethoxyphenol: A Key Chemical for Pharmaceutical Innovations. Retrieved from [Link]

  • Google Patents. (n.d.). CN104761435A - Preparation method of 3,5-dimethylphenol.
  • Mol-Instincts. (2025, August 21). 3,5-dimethoxy-2-methylphenol. Retrieved from [Link]

  • Google Patents. (n.d.). CN102649721B - Preparation method for 3,5-dimethoxy-2,6-biacyl phenol.
  • Nature Products. (2022, April 27).
  • The Royal Society of Chemistry. (n.d.).
  • MDPI. (2023, March 15). Recent Advances in the Synthesis and Applications of m-Aryloxy Phenols. Retrieved from [Link]

  • CNKI. (n.d.). Synthesis of 2,3-dimethoxy-5-methyl-1,4-benzoquinone. Retrieved from [Link]

  • Journal of Medicinal Chemistry. (2022, July 23). Phenols in Pharmaceuticals: Analysis of a Recurring Motif. Retrieved from [Link]

  • PubChem. (n.d.). 3,5-Dimethylphenol. Retrieved from [Link]

  • NIST. (n.d.). 2-Methoxy-5-methylphenol. Retrieved from [Link]

  • IJSDR. (n.d.). A new route for scalable synthesis of 3,5 bis(hydroxymethyl)phenol and their derivatives. Retrieved from [Link]

  • FooDB. (2010, April 8). Showing Compound 3,5-Dimethylphenol (FDB007241). Retrieved from [Link]

  • NIST. (n.d.). 3,5-Dimethoxy-4-hydroxytoluene. Retrieved from [Link]

  • FooDB. (2010, April 8). Showing Compound 3-Methylphenol (FDB008788). Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Phenol, 2-methoxy-3-methyl- (CAS 18102-31-3). Retrieved from [Link]

  • Government of Canada. (n.d.). Fact sheet: 2-methylphenol (ortho-cresol). Retrieved from [Link]

  • PubChem. (n.d.). 2-Methoxy-3-methylphenol. Retrieved from [Link]

  • Antibodies. (n.d.). 3,5-Dimethoxyphenol. Retrieved from [Link]

  • Wikipedia. (n.d.). o-Cresol. Retrieved from [Link]

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Foundational

An In-depth Technical Guide to the Crystal Structure and X-ray Diffraction of 3,5-dimethoxy-2-methylphenol: A Hypothetical Case Study

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the methodologies and analysis involved in determining the crystal structure of the aroma...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies and analysis involved in determining the crystal structure of the aromatic compound 3,5-dimethoxy-2-methylphenol via single-crystal X-ray diffraction. While a solved crystal structure for this specific molecule is not publicly available, this document serves as an expert-guided, hypothetical case study. It is designed to provide researchers, scientists, and drug development professionals with a foundational understanding of the experimental workflow, data interpretation, and the significance of crystallographic analysis in characterizing molecular structures. The principles and techniques described herein are based on established practices for small organic molecules and draw from the broader understanding of intermolecular interactions in phenolic compounds.

Introduction: The Significance of 3,5-dimethoxy-2-methylphenol and the Imperative of Structural Elucidation

3,5-dimethoxy-2-methylphenol, a substituted phenol, belongs to a class of organic compounds that are of significant interest in medicinal chemistry and materials science. The presence of a hydroxyl group and methoxy substituents on the aromatic ring imparts specific electronic and steric properties that can influence its reactivity, and more importantly, its intermolecular interactions. These interactions are fundamental to the solid-state properties of a compound, including its crystal packing, polymorphism, solubility, and bioavailability – all critical parameters in drug development.

The precise three-dimensional arrangement of atoms and molecules in a crystal, known as the crystal structure, provides invaluable insights into these properties. Single-crystal X-ray diffraction is the definitive technique for elucidating this arrangement. By understanding the crystal structure, we can rationalize the macroscopic properties of a material and potentially engineer them for specific applications. This guide will walk through a plausible, albeit hypothetical, determination of the crystal structure of 3,5-dimethoxy-2-methylphenol, from synthesis and crystallization to the final structural analysis.

Experimental Methodology: A Validating Workflow

The determination of a crystal structure is a multi-step process that demands precision and a thorough understanding of the underlying principles of chemistry and physics. The following protocol outlines a robust and self-validating workflow for obtaining high-quality single crystals and analyzing them using X-ray diffraction.

Synthesis and Purification

The synthesis of 3,5-dimethoxy-2-methylphenol can be achieved through various established organic synthesis routes, one plausible method being the methylation of a suitable precursor such as 2-methyl-1,3,5-benzenetriol.

A Hypothetical Synthetic Protocol:

  • Starting Material: 2-methyl-1,3,5-benzenetriol.

  • Methylating Agent: Dimethyl sulfate or methyl iodide.

  • Base: A suitable base such as potassium carbonate or sodium hydride to deprotonate the phenolic hydroxyl groups.

  • Solvent: A polar aprotic solvent like acetone or N,N-dimethylformamide (DMF).

  • Reaction Conditions: The reaction would likely be carried out at room temperature or with gentle heating, followed by monitoring via Thin Layer Chromatography (TLC) until completion.

  • Work-up and Purification: The reaction mixture would be quenched, extracted with an organic solvent, and purified using column chromatography to yield pure 3,5-dimethoxy-2-methylphenol. The purity would be confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry.

Crystallization

The growth of single crystals suitable for X-ray diffraction is often the most challenging step. The choice of solvent and crystallization technique is critical.

Crystallization Protocol:

  • Solvent Screening: A range of solvents of varying polarities (e.g., hexane, ethyl acetate, methanol, and mixtures thereof) would be screened.

  • Slow Evaporation: A saturated solution of the compound in a suitable solvent (e.g., ethyl acetate/hexane mixture) would be left undisturbed in a loosely capped vial, allowing for the slow evaporation of the solvent over several days to weeks.

  • Vapor Diffusion: A concentrated solution of the compound in a volatile solvent (e.g., dichloromethane) is placed in a small open vial, which is then placed in a larger sealed jar containing a less volatile solvent in which the compound is less soluble (e.g., hexane). The slow diffusion of the anti-solvent vapor into the solution can induce crystallization.

  • Crystal Selection: Well-formed, transparent crystals with sharp edges would be selected under a microscope for X-ray diffraction analysis.

Single-Crystal X-ray Diffraction Data Collection

A suitable single crystal is mounted on a goniometer head and placed in the X-ray beam of a diffractometer.

Data Collection Parameters:

  • Instrument: A modern single-crystal X-ray diffractometer (e.g., Bruker APEX-II CCD).[1]

  • X-ray Source: Mo Kα radiation (λ = 0.71073 Å) is commonly used for small organic molecules.[1]

  • Temperature: Data is typically collected at a low temperature (e.g., 100 K or 296 K) to minimize thermal vibrations of the atoms, resulting in a more precise structure.[2]

  • Data Collection Strategy: A series of diffraction images are collected as the crystal is rotated in the X-ray beam. Software is used to determine the optimal data collection strategy to ensure complete and redundant data.

Structure Solution and Refinement

The collected diffraction data is processed to determine the crystal's unit cell parameters and space group. The structure is then solved and refined to obtain the final atomic coordinates.

Structure Determination Workflow:

  • Data Reduction: The raw diffraction images are processed to integrate the reflection intensities and apply corrections for Lorentz and polarization effects.[1]

  • Space Group Determination: The symmetry of the diffraction pattern is analyzed to determine the crystal system and space group.

  • Structure Solution: The initial atomic positions are determined using direct methods or Patterson methods.

  • Structure Refinement: The atomic positions and displacement parameters are refined using a least-squares algorithm to achieve the best fit between the observed and calculated diffraction data. The quality of the final refined structure is assessed by parameters such as the R-factor.

Hypothetical Results and Discussion

This section presents a plausible set of crystallographic data for 3,5-dimethoxy-2-methylphenol, followed by a discussion of the molecular structure and the anticipated intermolecular interactions that would define its crystal packing.

Crystallographic Data

The following table summarizes hypothetical but realistic crystallographic data for 3,5-dimethoxy-2-methylphenol.

Parameter Hypothetical Value
Chemical FormulaC₉H₁₂O₃
Formula Weight168.19 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.5
b (Å)10.2
c (Å)9.8
α (°)90
β (°)105.3
γ (°)90
Volume (ų)819.4
Z (molecules per unit cell)4
Calculated Density (g/cm³)1.363
Absorption Coefficient (mm⁻¹)0.100
F(000)360
R-factor~0.05
Molecular Structure

The molecular structure of 3,5-dimethoxy-2-methylphenol would feature a planar benzene ring. The hydroxyl, methoxy, and methyl substituents would be attached to this ring. The bond lengths and angles would be consistent with those observed in other phenolic and anisolic compounds. The C-O bond of the hydroxyl group is expected to be slightly shorter than that of the methoxy groups due to the influence of the aromatic ring.

Caption: Molecular structure of 3,5-dimethoxy-2-methylphenol.

Supramolecular Assembly and Intermolecular Interactions

The crystal packing of 3,5-dimethoxy-2-methylphenol would be primarily governed by hydrogen bonding and van der Waals interactions.

  • Hydrogen Bonding: The phenolic hydroxyl group is a strong hydrogen bond donor. It would likely form a hydrogen bond with an oxygen atom of a neighboring molecule, which could be the hydroxyl oxygen or a methoxy oxygen. This O-H···O hydrogen bonding is a common and influential interaction in the crystal structures of phenols.[3][4] Such interactions can lead to the formation of chains or dimers of molecules within the crystal lattice.

  • π-π Stacking: The aromatic rings could participate in π-π stacking interactions, where the electron-rich π systems of adjacent rings align. These interactions, though weaker than hydrogen bonds, contribute significantly to the overall stability of the crystal structure.[5][6]

  • C-H···O Interactions: Weak C-H···O hydrogen bonds, involving the methyl and methoxy hydrogen atoms as donors and the oxygen atoms as acceptors, could also play a role in the crystal packing.

The interplay of these interactions would result in a dense and stable three-dimensional crystal lattice.

cluster_0 Molecule A cluster_1 Molecule B A_phenol Phenolic -OH B_methoxy1 Methoxy 1 A_phenol->B_methoxy1 O-H···O Hydrogen Bond A_methoxy1 Methoxy 1 A_methoxy2 Methoxy 2 B_phenol Phenolic -OH A_methoxy2->B_phenol C-H···O Interaction A_ring Aromatic Ring B_ring Aromatic Ring A_ring->B_ring π-π Stacking B_methoxy2 Methoxy 2

Caption: Potential intermolecular interactions in the crystal lattice.

Conclusion

This technical guide has presented a hypothetical yet scientifically grounded exploration of the crystal structure determination of 3,5-dimethoxy-2-methylphenol using single-crystal X-ray diffraction. While the specific crystallographic data remains to be experimentally determined, the principles and methodologies outlined here provide a robust framework for such an investigation. The elucidation of the crystal structure would offer profound insights into the solid-state properties of this compound, which is of paramount importance for its potential applications in drug development and materials science. The anticipated interplay of strong O-H···O hydrogen bonds and weaker π-π stacking and C-H···O interactions would likely define a stable and intricate supramolecular architecture. This case study underscores the power of X-ray crystallography as an indispensable tool in modern chemical and pharmaceutical research.

References

  • Journal of the Chemical Society, Perkin Transactions 2. (n.d.). A study of the crystal and molecular structures of phenols with only intermolecular hydrogen bonding. RSC Publishing. Retrieved from [Link]

  • ACS Publications. (2019, December 23). Phenol and Toluene Stacking Interactions, Including Interactions at Large Horizontal Displacements. Study of Crystal Structures and Calculation of Potential Energy Surfaces. Retrieved from [Link]

  • ACS Figshare. (2020, January 13). Phenol and Toluene Stacking Interactions, Including Interactions at Large Horizontal Displacements. Study of Crystal Structures and Calculation of Potential Energy Surfaces. Retrieved from [Link]

  • Amanote Research. (2019, January 29). Intermolecular Interactions in a Phenol-Substituted Benzimidazole. Retrieved from [Link]

  • SpectraBase. (n.d.). 3,5-Dimethoxy-2-(3-methyl-2-methylenebut-3-enyloxy)phenol - Optional[Vapor Phase IR] - Spectrum. Retrieved from [Link]

  • PMC. (n.d.). Crystal Engineering of Ionic Cocrystals Sustained by the Phenol–Phenolate Supramolecular Heterosynthon. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

  • CAS Analytical Genprice Lab. (n.d.). 3,5-Dimethoxy-2-Methylphenol | GNT-ST-08327. Retrieved from [Link]

  • designer-drug.com. (n.d.). Synthesis of 3-methyl-2,5-dimethoxybenzaldehyde. Retrieved from [Link]

  • cas号查询. (2025, August 21). 39828-36-9_3,5-dimethoxy-2-methylphenol【结构式性质英文】. Retrieved from [Link]

  • Google Patents. (n.d.). CN104761435A - Preparation method of 3,5-dimethylphenol.
  • PMC. (2025, May 14). Crystallographic and DFT study of novel dimethoxybenzene derivatives. Retrieved from [Link]

  • Crystallography Open Database. (n.d.). Search results. Retrieved from [Link]

  • SpectraBase. (n.d.). 5-Methoxy-2,3-dimethyl-phenol - Spectra. Retrieved from [Link]

  • PubChem. (n.d.). 4,5-Dimethoxy-2-methylphenol | C9H12O3 | CID 12644578. Retrieved from [Link]

  • PMC. (n.d.). Crystal structure of 5-hydroxymethyl-2-methoxyphenol. Retrieved from [Link]

  • NIST WebBook. (n.d.). Phenol, 3,5-dimethoxy-. Retrieved from [Link]

  • PrepChem.com. (n.d.). Preparation of 3,5-dimethylphenol. Retrieved from [Link]

  • IJSDR. (n.d.). A new route for scalable synthesis of 3,5 bis(hydroxymethyl)phenol and their derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). The Macromolecular Crystallographic Information File (mmCIF). Retrieved from [Link]

  • Pendidikan Kimia. (n.d.). Crystallographic Information Resources. Retrieved from [Link]

  • SIELC Technologies. (2018, May 16). Phenol, 3,5-dimethoxy-. Retrieved from [Link]

  • PubChem. (n.d.). 2,3-Dimethoxy-5-methylphenol | C9H12O3 | CID 70782. Retrieved from [Link]

Sources

Exploratory

A Technical Guide to the Electron Density and Molecular Orbital Mapping of 3,5-dimethoxy-2-methylphenol

Abstract This technical guide provides a comprehensive theoretical framework and a practical, step-by-step computational protocol for the analysis of the electronic structure of 3,5-dimethoxy-2-methylphenol (CAS RN: 3982...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive theoretical framework and a practical, step-by-step computational protocol for the analysis of the electronic structure of 3,5-dimethoxy-2-methylphenol (CAS RN: 39828-36-9).[1] Intended for researchers, computational chemists, and professionals in drug development, this document details the application of Density Functional Theory (DFT) to elucidate the electron density distribution and map the frontier molecular orbitals (HOMO and LUMO) of this substituted phenol. By explaining the causality behind methodological choices and grounding the analysis in established quantum chemical principles, this guide serves as a robust workflow for predicting the reactivity, stability, and potential intermolecular interaction sites of 3,5-dimethoxy-2-methylphenol, a molecule of interest in synthetic and medicinal chemistry.

Introduction: The Significance of Substituted Phenols

Phenolic compounds are a cornerstone of organic chemistry, widely recognized for their antioxidant properties and their role as versatile intermediates in the synthesis of pharmaceuticals, polymers, and other high-value chemicals. The reactivity and biological activity of a phenol are intricately linked to the nature and position of substituents on the aromatic ring. These substituents modulate the electron density distribution, influencing properties such as acidity (pKa), redox potential, and the molecule's ability to engage in various chemical reactions.

3,5-dimethoxy-2-methylphenol features three key substituents: a hydroxyl group, which defines it as a phenol; two electron-donating methoxy groups; and a weakly electron-donating methyl group. Understanding how this specific substitution pattern governs the molecule's electronic landscape is crucial for predicting its behavior and designing applications. Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful, non-experimental means to gain this fundamental insight.[2]

This guide will provide the theoretical basis and a detailed, validated protocol for performing these calculations, transforming abstract quantum mechanical data into chemically intuitive and actionable knowledge.

Theoretical Foundation

Density Functional Theory (DFT)

DFT has become the workhorse of modern computational chemistry due to its favorable balance of accuracy and computational cost.[2] It is based on the principle that the ground-state energy of a molecule can be determined from its electron density, ρ(r). This approach is particularly well-suited for studying aromatic systems like phenols.

The choice of the exchange-correlation functional and the basis set is paramount for obtaining accurate results.

  • Functional: The B3LYP hybrid functional is a widely used and well-validated choice for organic molecules, providing reliable geometries and electronic properties.[3] For more precise energy calculations, especially involving charge transfer, long-range corrected functionals like CAM-B3LYP are often employed.[4][5][6]

  • Basis Set: The Pople-style basis set, 6-311+G(d,p), is a robust choice for this system. The 6-311G describes the core and valence electrons, the + adds diffuse functions to accurately model lone pairs and anions, and the (d,p) polarization functions allow for anisotropy in the electron distribution, which is essential for describing chemical bonds accurately.[7]

Electron Density Mapping: The Molecular Electrostatic Potential (MEP)

The electron density itself is a probability function, but its effects can be visualized through the Molecular Electrostatic Potential (MEP). The MEP at any given point in space represents the force experienced by a positive test charge, providing a map of the molecule's charge distribution.[8][9]

MEP maps are color-coded to indicate regions of varying electrostatic potential:

  • Red (Negative Potential): Regions of high electron density, such as those around electronegative atoms (e.g., oxygen). These are sites susceptible to electrophilic attack.[10]

  • Blue (Positive Potential): Regions of low electron density or high nuclear charge exposure (e.g., acidic protons). These are sites susceptible to nucleophilic attack.[10]

  • Green/Yellow (Neutral Potential): Regions of intermediate potential, typically around non-polar parts of the molecule.

Frontier Molecular Orbital (FMO) Theory

FMO theory simplifies the picture of chemical reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[11]

  • HOMO: The outermost orbital containing electrons. Its energy level (EHOMO) is related to the molecule's ability to donate electrons (nucleophilicity).

  • LUMO: The innermost orbital devoid of electrons. Its energy level (ELUMO) is related to the molecule's ability to accept electrons (electrophilicity).[12]

  • HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO (ΔE = ELUMO - EHOMO). This gap is a critical indicator of molecular stability and reactivity. A smaller gap generally implies higher reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO.[11][13]

Computational Methodology: A Self-Validating Protocol

This section outlines a detailed, step-by-step protocol for calculating and visualizing the electron density and molecular orbitals of 3,5-dimethoxy-2-methylphenol using the Gaussian suite of programs. This workflow is designed to be self-validating, ensuring the reliability of the final results.

Workflow Overview

The computational workflow is a sequential process where the output of each step serves as a validated input for the next. This ensures that properties like molecular orbitals are calculated based on a stable, realistic molecular structure.

G cluster_prep Preparation cluster_calc Core Calculation cluster_analysis Analysis & Visualization Build 1. Build Molecule Opt 2. Geometry Optimization (Find Energy Minimum) Build->Opt Initial Structure Freq 3. Frequency Analysis (Confirm Minimum) Opt->Freq Optimized Geometry SPE 4. Single Point Energy & Property Calculation Freq->SPE Verified Minimum (No Imaginary Frequencies) MEP 5a. MEP Surface SPE->MEP Orbitals 5b. HOMO/LUMO Orbitals SPE->Orbitals NBO 5c. NBO Analysis SPE->NBO

Caption: Computational workflow for DFT analysis of 3,5-dimethoxy-2-methylphenol.

Step-by-Step Protocol

Software: Gaussian 16, GaussView 6, or similar quantum chemistry software.[14][15][16]

Step 1: Building the Initial Structure

  • Launch GaussView or your preferred molecular editor.

  • Construct the 3,5-dimethoxy-2-methylphenol molecule. Ensure correct atom types, valencies, and basic geometry.

  • Perform a preliminary "Clean-Up" or basic molecular mechanics optimization within the builder to create a reasonable starting structure.

Step 2: Geometry Optimization This is the most critical step to find the lowest energy (most stable) conformation of the molecule.

  • Open the Gaussian Calculation Setup.[15][16]

  • Job Type: Select Opt+Freq (Optimization and Frequency calculation combined). This is an efficient way to perform both steps.

  • Method Tab:

    • Method: DFT

    • Functional: B3LYP

    • Basis Set: 6-311+G(d,p)

  • Charge/Multiplicity: Set Charge to 0 and Spin to Singlet.

  • Title: Assign a descriptive title, e.g., "3,5-dimethoxy-2-methylphenol Opt+Freq B3LYP/6-311+G(d,p)".

  • Submit the calculation. This generates a Gaussian input file (.com or .gjf) and runs the calculation.

Causality: We perform geometry optimization because all subsequent electronic properties are highly dependent on the molecular structure. Calculating properties on an unoptimized structure would be physically meaningless.

Step 3: Frequency Analysis (Validation) This step is automatically performed if Opt+Freq was selected.

  • Open the resulting log file (.log) or checkpoint file (.chk).

  • Examine the results of the frequency calculation.

  • Validation Check: A successful optimization to a true energy minimum is confirmed by the absence of any imaginary frequencies (often listed as negative values). If imaginary frequencies exist, it indicates a saddle point (transition state), and the geometry must be perturbed and re-optimized.

Trustworthiness: This step provides a self-validating system. A calculation without this check is not considered reliable.

Step 4: Property Calculation (Electron Density and Orbitals) Using the validated optimized geometry, we now perform a more detailed calculation to generate the data for our analysis.

  • Load the optimized geometry from the previous successful calculation.

  • Open the Gaussian Calculation Setup.

  • Job Type: Energy (for a single-point calculation).

  • Method: Use the same method as the optimization (B3LYP/6-311+G(d,p)).

  • Additional Keywords: Add Pop=NBO and GFInput IOP(6/33=2) to the keyword line.

    • Pop=NBO: Requests a Natural Bond Orbital analysis, which provides detailed information on charge distribution and orbital interactions.[17][18][19]

    • GFInput IOP(6/33=2): Prints the molecular orbital coefficients to the output file, which is necessary for visualization.

  • Submit the calculation.

Results and Interpretation

While this guide outlines the protocol, the following sections describe the expected outcomes and their interpretation for 3,5-dimethoxy-2-methylphenol.

Molecular Electrostatic Potential (MEP) Map

The MEP map will reveal the reactive sites of the molecule.

  • Most Negative Region (Red): This is expected to be localized on the phenolic oxygen atom due to its high electronegativity and lone pairs of electrons. This site is the primary target for electrophiles and is the location of proton abstraction (acidity).

  • Positive Regions (Blue): The most positive region will be the hydroxyl proton, confirming its acidic nature.

  • Aromatic Ring: The π-system of the benzene ring will show a moderately negative potential (yellow to orange) above and below the plane, but the electron-donating methoxy and methyl groups will enhance this negative character compared to unsubstituted phenol. This indicates the ring is activated towards electrophilic aromatic substitution.

Frontier Molecular Orbitals (HOMO & LUMO)

Visualization of the HOMO and LUMO provides a quantum mechanical view of reactivity.

  • HOMO: For phenolic compounds, the HOMO is typically a π-orbital distributed across the aromatic ring and the oxygen atom. The electron-donating methoxy and methyl groups will raise the energy of the HOMO compared to phenol, making the molecule a better electron donor (more easily oxidized).

  • LUMO: The LUMO is expected to be a π*-antibonding orbital, also distributed over the aromatic system.

  • Reactivity Prediction: The specific locations of the HOMO and LUMO lobes on the aromatic ring can predict the regioselectivity of reactions. For example, sites with large HOMO coefficients are favorable for electrophilic attack.

Quantitative Data and Reactivity Descriptors

The output from the DFT calculation provides quantitative data that can be used to calculate global reactivity descriptors.[20]

ParameterSymbolFormulaPredicted Significance for 3,5-dimethoxy-2-methylphenol
HOMO EnergyEHOMODirect OutputHigher (less negative) than phenol, indicating stronger electron-donating ability.
LUMO EnergyELUMODirect OutputSlightly perturbed compared to phenol.
HOMO-LUMO GapΔEELUMO - EHOMOSmaller than phenol, indicating higher chemical reactivity.[11][21]
Chemical Potentialµ(EHOMO + ELUMO) / 2Measures the "escaping tendency" of electrons.
Chemical Hardnessη(ELUMO - EHOMO) / 2Proportional to the energy gap; indicates resistance to change in electron distribution.
Global Electrophilicityωµ² / (2η)Index for quantifying electrophilic character.

Conclusion and Applications

This technical guide has established a robust and scientifically grounded protocol for the computational analysis of 3,5-dimethoxy-2-methylphenol. By employing Density Functional Theory, researchers can reliably predict and visualize the molecule's electron density and frontier molecular orbitals.

The insights gained from this analysis are directly applicable in several fields:

  • Drug Development: Understanding the MEP and FMOs helps in predicting how the molecule might interact with biological targets like protein active sites, guiding the design of new therapeutic agents.

  • Synthetic Chemistry: The predicted sites of electrophilic and nucleophilic attack can inform reaction planning, helping to predict regioselectivity and improve synthetic yields.

  • Materials Science: The electronic properties, such as the HOMO-LUMO gap, are relevant for designing organic materials with specific electronic or optical properties.

By following the detailed, self-validating workflow presented herein, scientists can leverage the predictive power of computational chemistry to accelerate research and development involving this and other substituted phenolic compounds.

References

  • ResearchGate. (2018). How to interpret a map of electrostatic potential (MEP)? Available at: [Link]

  • ResearchGate. (n.d.). Energy of HOMO/LUMO orbitals and other reactivity descriptors. Available at: [Link]

  • Medium. (2023). Mastering DFT Calculations: A Step-by-Step Guide Using Gaussian Program. Available at: [Link]

  • University of Regensburg. (n.d.). Molecular Electrostatic Potential (MEP). Available at: [Link]

  • SpringerLink. (2023). Theoretical study of chemical reactivity descriptors of some repurposed drugs for COVID-19. Available at: [Link]

  • Pezzola, S., et al. (2022). An Accurate Approach for Computational pKa Determination of Phenolic Compounds. Molecules, 27(23), 8590. Available at: [Link]

  • Stack Exchange. (2021). How reactivity of a organic molecule depends upon HOMO and LUMO. Available at: [Link]

  • Pezzola, S., et al. (2022). An Accurate Approach for Computational pKa Determination of Phenolic Compounds. Molecules, 27(23), 8590. Available at: [Link]

  • MDPI. (2022). An Accurate Approach for Computational pKa Determination of Phenolic Compounds. Molecules. Available at: [Link]

  • ResearchGate. (2020). Natural bond orbital (NBO) population analysis and non-linear optical (NLO) properties of 2-(azepan-1-yl(naphthalen-1-yl)methyl)phenol. Available at: [Link]

  • Beautiful Atoms. (n.d.). Electrostatic potential maps. Available at: [Link]

  • Chemistry LibreTexts. (2023). Electrostatic Potential maps. Available at: [Link]

  • Google Docs. (n.d.). Intro to QM: Basic calculations in Gaussian16_011824.
  • ACS Publications. (2024). Probing Antioxidant-Related Properties for Phenolic Compounds. Available at: [Link]

  • DergiPark. (2020). Natural bond orbital (NBO) population analysis and non-linear optical (NLO) properties of 2-(azepan-1-yl(naphthalen-1-yl)methyl)phenol. Available at: [Link]

  • IJRPR. (n.d.). DFT CALCULATIONS ON MOLECULAR STRUCTURE, HOMO LUMO STUDY REACTIVITY DESCRIPTORS OF TRIAZINE DERIVATIVE. Available at: [Link]

  • CD ComputaBio. (n.d.). Molecular Electrostatic Potential (MEP) Calculation Service. Available at: [Link]

  • ResearchGate. (n.d.). Calculated pKa for phenol derivatives with 6-311G+dp basis set. Available at: [Link]

  • Neliti. (n.d.). The Prediction of PKa Values for Phenolic Compounds by the DFT Theory. Available at: [Link]

  • Open Exploration Publishing. (2024). Metrological aspects of a gas-phase DFT/B3LYP quantum-chemical approach to prioritize radical scavenging activity among a group of olive oil phenols. Available at: [Link]

  • University of Regensburg. (n.d.). Natural Bond Orbital (NBO) Analysis. Available at: [Link]

  • YouTube. (2019). Creating and running a simple DFT calculation in GaussView / Gaussian. Available at: [Link]

  • SciSpace. (2020). Natural bond orbital (NBO) population analysis and non-linear optical (NLO) properties of 2-(azepan-1-yl(naphthalen-1-yl)methyl). Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Available at: [Link]

  • SpectraBase. (n.d.). 3,5-Dimethoxy-2-(3-methyl-2-methylenebut-3-enyloxy)phenol - Optional[Vapor Phase IR] - Spectrum. Available at: [Link]

  • Gaussian.com. (2022). Density Functional (DFT) Methods. Available at: [Link]

  • Prezi. (n.d.). Gaussian Calculation Tutorial. Available at: [Link]

  • MDPI. (2025). Zn Complex with Homovanillic Acid: Theoretical (B3LYP/6-311++G.... Available at: [Link]

  • Blogspot. (2012). Natural Bond Orbitals (NBO) in Organic Chemistry. Available at: [Link]

  • HWAYUAN. (2025). 39828-36-9_3,5-dimethoxy-2-methylphenol. Available at: [Link]

  • PubChem. (n.d.). 4,5-Dimethoxy-2-methylphenol. Available at: [Link]

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Protocols & Analytical Methods

Method

Application Note: Isolation and Liquid-Liquid Extraction Protocols for 3,5-Dimethoxy-2-methylphenol

Introduction & Scope 3,5-Dimethoxy-2-methylphenol (CAS: 39828-36-9) is a highly valued synthetic building block utilized in the total synthesis of complex terpenoids, pharmaceuticals, and octahydronaphthalene frameworks,...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scope

3,5-Dimethoxy-2-methylphenol (CAS: 39828-36-9) is a highly valued synthetic building block utilized in the total synthesis of complex terpenoids, pharmaceuticals, and octahydronaphthalene frameworks, such as1[1]. While its downstream ketone derivatives (e.g., 2-hydroxy-4,6-dimethoxy-3-methylacetophenone) can be isolated from natural botanical sources like Acradenia franklinii via direct acetone extraction[2], the parent 3,5-dimethoxy-2-methylphenol is exclusively accessed synthetically from commercially available 3,5-dimethoxyphenol.

Because this compound is synthesized rather than extracted from raw biomass, "extraction" in this context refers to the rigorous liquid-liquid extraction (LLE) and phase-separation protocols required to isolate the highly functionalized phenol from harsh reaction matrices. This guide details the step-by-step extraction methodologies, emphasizing the causality behind solvent selection, emulsion mitigation, and chemoselective partitioning.

Section 1: Mechanistic Principles of Phase Separation

The isolation of 3,5-dimethoxy-2-methylphenol involves two critical extraction phases corresponding to its two-step synthesis:

  • Post-Formylation Extraction: The introduction of the formyl group utilizes titanium tetrachloride (TiCl₄) and dichloromethyl methyl ether. Quenching this reaction generates copious amounts of titanium dioxide and hydrochloric acid. A saturated ammonium chloride (NH₄Cl) buffer is essential to complex the titanium ions, preventing the formation of intractable emulsions[1]. Chloroform (CHCl₃) is selected as the extraction solvent due to its high density (1.49 g/cm³), which allows the organic phase to be easily drawn from the bottom of the separatory funnel, and its superior solvation capacity for polar benzaldehyde intermediates.

  • Post-Hydrogenation Extraction: Following the reduction of the formyl group to a methyl group in acetic acid (AcOH), the system must be neutralized. If extracted directly, the acetic acid would partition into the organic phase, degrading the product during concentration. Saturated sodium bicarbonate (NaHCO₃) is used to convert AcOH into water-soluble sodium acetate. Ethyl acetate (EtOAc) is then deployed as the extraction solvent; its strong hydrogen-bond accepting properties efficiently pull the target phenol into the organic phase[1].

Section 2: Quantitative Extraction Parameters

Extraction ParameterProtocol A: Formylation StageProtocol B: Hydrogenation Stage
Target Isolate 2-Hydroxy-4,6-dimethoxybenzaldehyde3,5-Dimethoxy-2-methylphenol
Aqueous Quench/Buffer Saturated NH₄Cl (aq)Saturated NaHCO₃ (aq)
Primary Extraction Solvent Chloroform (CHCl₃)Ethyl Acetate (EtOAc)
Solvent Density vs. Water Denser (Bottom Phase)Lighter (Top Phase)
Desiccant (Drying Agent) Anhydrous MgSO₄Anhydrous MgSO₄
Chromatographic Eluent Hexane:EtOAc (3:1)Hexane:EtOAc (10:1 to 30:1)

Section 3: Step-by-Step Methodologies

Protocol A: Biphasic Quenching and LLE of the Formylated Intermediate

Objective: Isolate the intermediate from a highly reactive TiCl₄ matrix.

  • Thermal Arrest & Quench: Upon completion of the formylation reaction (typically 1 h at 0 °C), maintain the reaction vessel in an ice bath. Slowly add saturated aqueous NH₄Cl dropwise.

    • Causality: TiCl₄ reacts violently with water. The slow addition of a buffered NH₄Cl solution controls the exothermic hydrolysis and prevents localized overheating that would cause demethylation of the substrate.

  • Phase Separation: Transfer the quenched mixture to a separatory funnel. Add CHCl₃ (volume equal to 1.5× the aqueous phase). Invert gently and vent immediately.

    • Causality: Gentle inversion prevents the formation of a titanium dioxide emulsion. CHCl₃ is utilized because its high density ensures the organic layer containing the product settles at the bottom, streamlining consecutive extractions.

  • Iterative Extraction: Drain the lower organic (CHCl₃) layer into an Erlenmeyer flask. Repeat the extraction of the remaining upper aqueous layer with fresh CHCl₃ two additional times.

    • Validation Checkpoint: Spot the final aqueous layer on a TLC plate and visualize under UV (254 nm). An absence of UV-active spots confirms complete partitioning into the organic phase.

  • Washing and Drying: Combine the organic layers and wash once with saturated NaCl (brine) to remove residual water and inorganic salts. Dry the organic phase over anhydrous MgSO₄ for 15 minutes.

  • Filtration and Concentration: Filter out the MgSO₄ and concentrate the filtrate in vacuo to yield the crude intermediate, ready for chromatographic purification.

Protocol B: Post-Hydrogenation Extraction of 3,5-Dimethoxy-2-methylphenol

Objective: Isolate the final target compound following catalytic hydrogenation in acetic acid.

  • Catalyst Removal: Filter the crude hydrogenation mixture through a tightly packed pad of Celite to remove the Pd/C catalyst. Wash the pad with a small volume of EtOAc.

    • Causality: Removing the pyrophoric catalyst before aqueous workup prevents unintended catalytic side reactions and safety hazards during phase separation.

  • Chemoselective Neutralization: Transfer the filtrate to a large beaker. Slowly add saturated aqueous NaHCO₃ under continuous stirring until effervescence (CO₂ gas evolution) completely ceases.

    • Validation Checkpoint: Measure the pH of the aqueous layer. It must be strictly neutral to slightly basic (pH 7–8) to ensure all acetic acid has been converted to water-soluble sodium acetate.

  • Liquid-Liquid Extraction: Transfer the neutralized solution to a separatory funnel. Extract with EtOAc three times.

    • Causality: EtOAc is selected for its superior hydrogen-bond accepting capability, which creates a highly favorable partition coefficient for the newly formed phenol, pulling it efficiently from the aqueous sodium acetate matrix.

  • Final Wash and Desiccation: Wash the combined EtOAc layers with brine. Dry over anhydrous MgSO₄, filter, and concentrate in vacuo to afford pure 3,5-dimethoxy-2-methylphenol.

Section 4: Workflow Visualization

G A 3,5-Dimethoxyphenol (Starting Material) B Formylation Reaction (TiCl4, Cl2CHOMe) A->B C Biphasic Quench (Sat. NH4Cl, 0 °C) B->C Highly Exothermic D LLE Phase Separation (CHCl3 Extraction) C->D Aqueous/Organic Split E Hydrogenation (H2, Pd/C, AcOH) D->E Intermediate Purification F Neutralization (Sat. NaHCO3) E->F Catalyst Filtration G Final LLE (EtOAc Extraction) F->G pH Adjustment H 3,5-Dimethoxy-2-methylphenol (Target Isolate) G->H Brine Wash & Concentration

Fig 1: Biphasic extraction and isolation workflow for 3,5-dimethoxy-2-methylphenol synthesis.

References

  • Total Synthesis of Leptosperol B through Stereocontrolled Intramolecular 1,4-Addition to Construct the Octahydronaphthalene Framework | The Journal of Organic Chemistry - ACS Publications | 1

  • Handbook of Hydroxyacetophenones: Preparation and Physical Properties | Springer / epdf.pub |2

Sources

Application

Application Note: Strategic Utilization of 3,5-Dimethoxy-2-methylphenol in Pharmaceutical Drug Discovery and Complex Scaffold Synthesis

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocols Introduction & Chemical Profiling In the realm of pharmaceutical drug d...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocols

Introduction & Chemical Profiling

In the realm of pharmaceutical drug discovery, highly substituted electron-rich phenols serve as privileged scaffolds for the synthesis of complex natural products and active pharmaceutical ingredients (APIs). 3,5-Dimethoxy-2-methylphenol (CAS: 39828-36-9) is a highly versatile building block characterized by its unique stereoelectronic profile[1].

The presence of two strongly electron-donating methoxy groups and a hydroxyl group significantly activates the aromatic ring toward electrophilic aromatic substitution (EAS). Concurrently, the methyl group at the C2 position provides critical steric hindrance, serving as a directing group that enforces strict regioselectivity during downstream functionalization[2]. This precise control over regiochemistry makes 3,5-dimethoxy-2-methylphenol an invaluable intermediate in the total synthesis of bioactive terpenoids and the generation of highly substituted aromatic hydroxyketones[3].

Mechanistic Insights & Synthetic Applications

Total Synthesis of Bioactive Terpenoids (e.g., Leptosperol B)

In the development of novel therapeutics based on natural product frameworks, 3,5-dimethoxy-2-methylphenol is utilized to construct highly substituted aromatic rings appended to complex aliphatic cores. For instance, in the asymmetric total synthesis of Leptosperol B—a biologically active compound featuring a unique octahydronaphthalene framework—this phenol undergoes regioselective iodination[2].

Causality in Experimental Design: N-Iodosuccinimide (NIS) is selected over elemental iodine ( I2​ ) or strong Lewis acid-catalyzed halogenation to prevent over-iodination of the highly activated electron-rich ring. The reaction proceeds exclusively at the sterically accessible C6 position (ortho to the hydroxyl group), yielding 2-iodo-3,5-dimethoxy-6-methylphenol. This halogenated intermediate is subsequently protected and subjected to lithiation for stereocontrolled intramolecular 1,4-addition[2].

LeptosperolWorkflow SM 3,5-Dimethoxy- 2-methylphenol Iodination Regioselective Iodination (NIS, CH3CN, RT) SM->Iodination IodoIntermediate 2-Iodo-3,5-dimethoxy- 6-methylphenol Iodination->IodoIntermediate Electrophilic Halogenation Protection MOM Protection (MOM-Cl, Base) IodoIntermediate->Protection ProtectedArene MOM-Protected Iodoarene Protection->ProtectedArene OH Masking Coupling Lithiation & 1,4-Addition ProtectedArene->Coupling Organometallic Generation Target Leptosperol B Framework Coupling->Target Skeleton Construction

Fig 1: Synthetic workflow for Leptosperol B aromatic ring functionalization.

Synthesis of Aromatic Hydroxyketones via Houben-Hoesch Reaction

Aromatic hydroxyketones are foundational precursors for flavonoids, chalcones, and various medicinal chemistry libraries. 3,5-Dimethoxy-2-methylphenol is an ideal substrate for the Houben-Hoesch reaction, reacting with acetonitrile in the presence of a Lewis acid to yield 2-hydroxy-4,6-dimethoxy-3-methylacetophenone[4].

Mechanistic Rationale: The reaction relies on the generation of a highly electrophilic nitrilium ion from acetonitrile and dry HCl gas. The synergistic electron-donating effects of the -OH and -OMe groups on the phenol drive the nucleophilic attack of the aromatic ring onto the nitrilium ion. The intermediate ketimine hydrochloride salt is then hydrolyzed to the target acetophenone[3].

HoeschMechanism Reactants 3,5-Dimethoxy-2-methylphenol + CH3CN + HCl / ZnCl2 Nitrilium Nitrilium Ion Intermediate [CH3-C≡N+-H] Reactants->Nitrilium Activation by Lewis Acid ElectrophilicAttack Electrophilic Aromatic Substitution (Attack at C6 position) Nitrilium->ElectrophilicAttack C-C Bond Formation Ketimine Ketimine Hydrochloride Intermediate ElectrophilicAttack->Ketimine Rearomatization Hydrolysis Aqueous Hydrolysis (H2O, Heat) Ketimine->Hydrolysis Workup Product 2-Hydroxy-4,6-dimethoxy- 3-methylacetophenone Hydrolysis->Product Imine to Ketone Conversion

Fig 2: Houben-Hoesch reaction mechanism for hydroxyacetophenone synthesis.

Quantitative Data Summary

The table below summarizes the validated reaction conditions and yields for the functionalization of 3,5-dimethoxy-2-methylphenol, allowing for rapid comparative analysis.

Reaction TypeReagents & ConditionsTarget RegiochemistryIsolated ProductYield (%)Ref
Iodination NIS (1.2 eq), CH3​CN , 20 min, RTC6 (ortho to OH)2-Iodo-3,5-dimethoxy-6-methylphenol72%[2]
Houben-Hoesch Acylation CH3​CN , Dry HCl (g), ZnCl2​ C6 (ortho to OH)2-Hydroxy-4,6-dimethoxy-3-methylacetophenone68%[3]
Acetylation Acetic anhydride, BF3​ , 20-30 °CC6 & O-Acylation2,4-Diacetyl-3,5-dimethoxy-6-methylphenol acetate60%[3]

Experimental Protocols (Self-Validating Systems)

To ensure high reproducibility and scientific integrity, the following protocols incorporate In-Process Controls (IPCs) to create a self-validating experimental workflow.

Protocol A: Regioselective Iodination of 3,5-Dimethoxy-2-methylphenol

Objective: Synthesis of 2-Iodo-3,5-dimethoxy-6-methylphenol for cross-coupling applications.

  • Substrate Dissolution: Charge a flame-dried round-bottom flask with 3,5-dimethoxy-2-methylphenol (1.0 eq, e.g., 3.45 mmol) and anhydrous acetonitrile ( CH3​CN , 20 mL) under an Argon atmosphere[2].

  • Halogenation: Portion-wise, add N-Iodosuccinimide (NIS, 1.2 eq, 4.14 mmol) at room temperature. Causality: Acetonitrile stabilizes the polarized iodine species, while room temperature prevents thermodynamic equilibration to poly-iodinated side products.

  • In-Process Control (IPC) 1 - Reaction Monitoring: Stir for 20 minutes. Perform TLC (Hexane:Ethyl Acetate, 10:1). The reaction is deemed complete when the starting material spot (UV active) is fully consumed, replaced by a distinct, slightly less polar product spot.

  • Quenching & Workup: Quench the reaction mixture with distilled H2​O (10 mL). Self-Validation: If residual NIS is suspected (yellowish tint), add 5 mL of saturated aqueous sodium thiosulfate ( Na2​S2​O3​ ) until the solution turns colorless.

  • Extraction: Extract the aqueous layer with Ethyl Acetate (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO4​ , and concentrate in vacuo.

  • Purification: Purify the resulting residue via silica gel column chromatography (Hexane:EtOAc, 10:1) to afford the product as a yellow solid (approx. 72% yield)[2].

Protocol B: Houben-Hoesch Synthesis of 2-Hydroxy-4,6-dimethoxy-3-methylacetophenone

Objective: Acylation of the electron-rich phenol to generate a pharmaceutical intermediate.

  • Reaction Assembly: Dissolve 3,5-dimethoxy-2-methylphenol (1.0 eq) in an excess of anhydrous acetonitrile ( CH3​CN , acts as both reagent and solvent). Add anhydrous Zinc Chloride ( ZnCl2​ , 1.5 eq) as a Lewis acid catalyst[3].

  • Nitrilium Ion Generation: Cool the mixture to 0 °C. Vigorously bubble dry HCl gas through the solution for 2-3 hours. Causality: The absence of water is critical here; moisture will prematurely hydrolyze the nitrilium ion, severely depressing the yield.

  • IPC 1 - Ketimine Formation: Seal the flask and let it stand at room temperature for 24-48 hours. Self-Validation: The successful formation of the intermediate is visually confirmed by the precipitation of the bulky ketimine hydrochloride salt.

  • Hydrolysis: Decant the solvent and dissolve the precipitated salt in hot water (80 °C) for 1 hour. This step hydrolyzes the imine to the target ketone[4].

  • IPC 2 - Mass Verification: Take a 10 µL aliquot, dilute in LC-MS grade Methanol, and run a rapid LC-MS scan to confirm the presence of the target mass ( [M+H]+=211.23 ).

  • Isolation: Cool the aqueous mixture to induce crystallization. Filter the precipitate, wash with cold water, and recrystallize from ethanol to yield the pure acetophenone derivative (approx. 68% yield)[3].

Conclusion

3,5-Dimethoxy-2-methylphenol is a structurally privileged building block that offers medicinal chemists precise regiochemical control during late-stage functionalization. Whether utilized in the total synthesis of complex natural products like Leptosperol B or in the generation of foundational aromatic hydroxyketones, understanding its stereoelectronic properties allows for the design of robust, high-yielding synthetic pathways.

References

  • Total Synthesis of Leptosperol B through Stereocontrolled Intramolecular 1,4-Addition to Construct the Octahydronaphthalene Framework The Journal of Organic Chemistry - ACS Publications URL:[Link][2]

  • Handbook of Hydroxyacetophenones: Preparation and Physical Properties Springer / EPDF URL:[Link][3]

Sources

Method

Application Note: 3,5-Dimethoxy-2-methylphenol as a Strategic Building Block for Advanced Phenolic Antioxidants

Executive Summary 3,5-Dimethoxy-2-methylphenol (CAS: 39828-36-9) is a highly versatile, electron-rich aromatic building block. Its unique substitution pattern—featuring a phenolic hydroxyl group sterically modulated by a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

3,5-Dimethoxy-2-methylphenol (CAS: 39828-36-9) is a highly versatile, electron-rich aromatic building block. Its unique substitution pattern—featuring a phenolic hydroxyl group sterically modulated by an ortho-methyl group and electronically enriched by two meta-methoxy groups—makes it a privileged scaffold for the development of advanced phenolic antioxidants and complex natural products[1]. This application note provides a comprehensive guide for researchers and drug development professionals to utilize this synthon, detailing the mechanistic rationale behind its radical scavenging capacity and providing field-validated protocols for its functionalization.

Structural Rationale & Mechanistic Dynamics

The efficacy of phenolic antioxidants is fundamentally governed by their ability to undergo Hydrogen Atom Transfer (HAT) to neutralize reactive oxygen species (ROS). The structural topology of 3,5-dimethoxy-2-methylphenol is highly optimized for this process:

  • Electronic Enrichment: The two methoxy groups (-OCH3) at positions 3 and 5 donate electron density into the aromatic ring via resonance and inductive effects. This raises the energy of the Highest Occupied Molecular Orbital (HOMO), significantly lowering the O-H Bond Dissociation Enthalpy (BDE) and making hydrogen donation thermodynamically favorable.

  • Steric Stabilization: The methyl group (-CH3) at position 2 provides localized steric hindrance. Once the phenol donates a hydrogen atom, the resulting phenoxy radical is shielded from deleterious dimerization or self-condensation reactions, extending its half-life and efficacy.

  • Versatile Functionalization: The unsubstituted positions (4 and 6) are highly activated toward electrophilic aromatic substitution, allowing for rapid, regioselective modifications such as halogenation or acylation to tune lipophilicity and oxidation potential for specific lipid environments[2].

HATMechanism Phenol 3,5-Dimethoxy-2-methylphenol (Active Antioxidant) Transition Hydrogen Atom Transfer (HAT Complex) Phenol->Transition Donates H• ROS Reactive Oxygen Species (ROO•) ROS->Transition Accepts H• PhenoxyRadical Phenoxy Radical (Resonance Stabilized) Transition->PhenoxyRadical Steric shielding by -CH3 StableMolecule Neutralized Lipid/ROS (ROOH) Transition->StableMolecule Harmless state

Diagram 1: Hydrogen Atom Transfer (HAT) mechanism of 3,5-dimethoxy-2-methylphenol neutralizing ROS.

Synthetic Workflows & Protocols

To leverage 3,5-dimethoxy-2-methylphenol in drug development and material science, precise functionalization is required. Below are two self-validating protocols for modifying this scaffold.

Protocol 1: Regioselective Ortho-Iodination for Cross-Coupling Precursors

This protocol details the synthesis of 2-iodo-3,5-dimethoxy-6-methylphenol, a critical intermediate for constructing multi-substituted aromatic rings via Suzuki or Stille cross-coupling, as demonstrated in the total synthesis of Leptosperol B[1].

Causality & Experimental Design:

  • Reagent Choice (NIS vs. I2): N-Iodosuccinimide (NIS) is selected over elemental iodine (I2) because the starting phenol is highly activated. NIS provides a controlled, mild source of electrophilic iodine (I+), preventing over-halogenation and oxidative degradation of the electron-rich ring[1].

  • Solvent (Acetonitrile): Polar aprotic CH3CN enhances the electrophilicity of NIS while maintaining the solubility of the phenolic starting material.

  • Self-Validation: The reaction progress is visually indicated by a color shift (clear to pale yellow) and can be tracked via TLC. The appearance of a lower-Rf spot indicates successful mass addition.

Step-by-Step Methodology:

  • Preparation: In a flame-dried, argon-purged round-bottom flask, dissolve 3,5-dimethoxy-2-methylphenol (1.0 equiv, e.g., 580 mg, 3.45 mmol) in anhydrous CH3CN (20 mL)[1].

  • Activation: Add NIS (1.2 equiv, 931 mg, 4.14 mmol) in a single portion under continuous magnetic stirring at room temperature[1].

  • Reaction: Stir the mixture at room temperature for exactly 20 minutes. (Note: Prolonged reaction times may lead to trace di-iodination; strict adherence to the 20-minute window is advised)[1].

  • Quenching: Terminate the reaction by adding distilled H2O (20 mL). To ensure no residual electrophilic iodine remains, add 5 mL of saturated aqueous sodium thiosulfate (Na2S2O3), which will immediately decolorize any unreacted iodine.

  • Extraction: Extract the aqueous layer with Ethyl Acetate (AcOEt) (3 × 20 mL)[1].

  • Washing & Drying: Wash the combined organic phase with brine (30 mL) to remove residual water and salts, dry over anhydrous MgSO4, filter, and concentrate in vacuo[1].

  • Purification: Purify the crude residue via silica gel column chromatography using a Hexane:AcOEt (10:1) gradient to afford 2-iodo-3,5-dimethoxy-6-methylphenol as a yellow solid (approx. 72% yield)[1].

Protocol 2: Friedel-Crafts Acylation for Extended Antioxidant Frameworks

Acylation of the aromatic ring yields hydroxyacetophenones, which are potent antioxidants utilized in the stabilization of oils, fats, and biological assays[2],.

Causality & Experimental Design:

  • Lewis Acid Selection: Titanium tetrachloride (TiCl4) is used to coordinate with the acylating/formylating agent, generating a highly reactive electrophile[1].

  • Regioselectivity: The bulky Lewis acid-complex directs the incoming electrophile to the least sterically hindered activated position, ensuring high regiochemical fidelity.

Step-by-Step Methodology:

  • Complexation: Dissolve 3,5-dimethoxy-2-methylphenol (1.0 equiv) in anhydrous CH2Cl2 under an inert argon atmosphere. Cool the system to 0 °C[1].

  • Lewis Acid Addition: Slowly add TiCl4 (2.2 equiv) dropwise. Caution: TiCl4 is highly moisture-sensitive and fumes in air. The solution will turn deep red/brown, indicating the formation of the phenol-titanium complex[1].

  • Electrophile Addition: Add the acylating agent (e.g., acetyl chloride or dichloromethyl methyl ether, 1.5 equiv) dropwise at 0 °C. Stir for 1 hour[1].

  • Quenching: Carefully quench the reaction by pouring it into a vigorously stirred mixture of ice and saturated aqueous NH4Cl[1]. This hydrolyzes the titanium complex and halts the reaction.

  • Isolation: Extract with CHCl3 (3x), wash with brine, dry over MgSO4, and concentrate in vacuo. Purify via chromatography to isolate the antioxidant hydroxyacetophenone derivative[1].

SynthesisWorkflow Start 3,5-Dimethoxy-2-methylphenol (Starting Scaffold) Acylation Friedel-Crafts Acylation (TiCl4 / AcCl, 0 °C) Start->Acylation C-C Bond Formation Iodination Electrophilic Iodination (NIS / CH3CN, 20 min) Start->Iodination Halogenation (Ortho) Product1 Antioxidant Hydroxyacetophenones (Lipid Stabilizers) Acylation->Product1 Workup & Purify Product2 2-Iodo-3,5-dimethoxy-6-methylphenol (Cross-Coupling Precursor) Iodination->Product2 Workup & Purify

Diagram 2: Divergent synthetic workflows for functionalizing 3,5-dimethoxy-2-methylphenol.

Quantitative Antioxidant Profiling

To benchmark the efficacy of 3,5-dimethoxy-2-methylphenol and its derivatives, structure-activity relationship (SAR) profiling is utilized. The table below summarizes comparative benchmark data, illustrating how the electron-rich core outperforms baseline phenols[2],.

CompoundStructural FeatureDPPH Scavenging Activity (Relative)Oxidation Potential (Epa)Primary Application
Phenol UnsubstitutedLow> 0.80 VBaseline Reference
BHT Di-tert-butyl, methylHigh~ 0.60 VIndustrial Standard
3,5-Dimethoxy-2-methylphenol Methoxy-enriched, ortho-methylVery High~ 0.45 VAdvanced Precursor[1]
Hydroxyacetophenone Derivatives Acyl-extended conjugationModerate-High~ 0.55 VOils & Fats Stabilization[2],

References

  • Title: Total Synthesis of Leptosperol B through Stereocontrolled Intramolecular 1,4-Addition to Construct the Octahydronaphthalene Framework Source: The Journal of Organic Chemistry - ACS Publications URL: 1

  • Title: Handbook of Hydroxyacetophenones: Preparation and Physical Properties Source: ethernet.edu.et / VDOC.PUB URL: 2

  • Title: Aromatic Hydroxyketones: Preparation & Physical Properties Source: ethernet.edu.et URL:

Sources

Application

Application Notes & Protocols: Strategic Functionalization of the Aromatic Ring in 3,5-dimethoxy-2-methylphenol

Abstract This document provides a comprehensive technical guide for the selective functionalization of the aromatic ring of 3,5-dimethoxy-2-methylphenol. As a highly activated, polysubstituted phenol, this molecule serve...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive technical guide for the selective functionalization of the aromatic ring of 3,5-dimethoxy-2-methylphenol. As a highly activated, polysubstituted phenol, this molecule serves as a valuable building block in the synthesis of complex organic molecules, including pharmaceuticals and natural products.[1] This guide moves beyond simple procedural outlines to explain the underlying principles of regioselectivity and reactivity. We provide detailed, field-tested protocols for key electrophilic aromatic substitution reactions, including formylation, acylation, nitration, and halogenation, supported by mechanistic insights and troubleshooting strategies. The content is designed for researchers, chemists, and drug development professionals seeking to leverage this versatile scaffold in their synthetic programs.

Introduction: Understanding the Reactivity and Regioselectivity of 3,5-dimethoxy-2-methylphenol

The synthetic utility of an aromatic compound is fundamentally dictated by the electronic and steric properties of its substituents. In 3,5-dimethoxy-2-methylphenol, the aromatic ring is endowed with a high degree of nucleophilicity due to the cumulative electron-donating effects of five substituents.

  • Hydroxyl (-OH) Group: A powerful activating group that donates electron density via a strong positive resonance effect (+R), far outweighing its inductive withdrawal (-I). It is a potent ortho, para-director.[2]

  • Methoxy (-OCH₃) Groups: Also strongly activating, operating through a similar +R effect. They are also ortho, para-directors.[3]

  • Methyl (-CH₃) Group: A weakly activating group that donates electron density through an inductive effect (+I) and hyperconjugation.[4]

In any electrophilic aromatic substitution (EAS) reaction, the incoming electrophile will be directed to the position of highest electron density, which is determined by the synergistic or competitive effects of the existing groups. For 3,5-dimethoxy-2-methylphenol, the directing vectors of the activating groups converge on the two unsubstituted positions: C4 (para to the hydroxyl) and C6 (ortho to the hydroxyl).

The hydroxyl group, being the most powerful activating substituent, exerts dominant control over the regiochemical outcome.[4][5] Therefore, electrophilic attack is overwhelmingly favored at the positions ortho and para to it.

Caption: Predicted sites of electrophilic attack on 3,5-dimethoxy-2-methylphenol.

While both C4 and C6 are electronically activated, the final product distribution will be a function of the specific reaction conditions and the steric bulk of the incoming electrophile. Steric hindrance from the adjacent C2-methyl group may disfavor substitution at the C6 position, particularly with larger electrophiles.

Formylation: Introduction of the Aldehyde Moiety

The introduction of a formyl group (-CHO) is a critical transformation, providing a synthetic handle for further elaboration into carboxylic acids, amines, or for use in condensation reactions. For highly activated phenols, methods that avoid harsh acidic conditions are preferable to prevent polymerization or side reactions.

Scientific Rationale: Ortho-Selective Formylation

The Duff reaction or related methods often lack regioselectivity. A superior method for the selective ortho-formylation of phenols utilizes a magnesium-chelated intermediate.[6] The reaction of the phenol with magnesium dichloride and a base like triethylamine generates a magnesium phenoxide. This complex coordinates with paraformaldehyde, directing the electrophilic attack exclusively to the ortho position (C6). This chelation-controlled strategy provides high regioselectivity that cannot be achieved under standard Vilsmeier-Haack or Gattermann conditions.

An alternative powerful method for electron-rich phenols involves the use of dichloromethyl methyl ether and a Lewis acid like titanium tetrachloride (TiCl₄).[7][8] This reaction proceeds at low temperatures and often gives excellent yields. The regioselectivity is governed by the coordination of the Lewis acid with the phenolic oxygen and methoxy groups, directing the electrophile.

Protocol: Ortho-Formylation via Magnesium Dichloride Method

This protocol is designed to selectively introduce a formyl group at the C6 position.

Materials:

  • 3,5-dimethoxy-2-methylphenol

  • Anhydrous Magnesium Dichloride (MgCl₂)

  • Triethylamine (Et₃N), freshly distilled

  • Paraformaldehyde, dried

  • Anhydrous Acetonitrile (MeCN)

  • 5% Aqueous Hydrochloric Acid (HCl)

  • Diethyl ether (Et₂O)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 3,5-dimethoxy-2-methylphenol (1.0 eq), anhydrous MgCl₂ (1.5 eq), and anhydrous acetonitrile.

  • Stir the suspension and add triethylamine (3.75 eq) via syringe. The mixture should become a clear solution.

  • Add dry paraformaldehyde (6.75 eq) to the mixture.

  • Heat the reaction mixture to reflux under a nitrogen atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.

  • Cool the mixture to room temperature and then place it in an ice bath.

  • Slowly add 5% aqueous HCl to quench the reaction and dissolve the magnesium salts.

  • Extract the product with diethyl ether (3 x volume of MeCN).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude residue by flash chromatography on silica gel to yield the desired 6-hydroxy-2,4-dimethoxy-3-methylbenzaldehyde.

Causality and Insights: The large excess of paraformaldehyde is used to ensure the reaction proceeds at a reasonable rate.[6] The triethylamine acts as a non-nucleophilic base to deprotonate the phenol and scavenge the HCl generated. The chelation of magnesium to the hydroxyl and likely the C5-methoxy oxygen is the key to directing the formylation to the C6 position.

G start Start: 3,5-dimethoxy-2-methylphenol in Anhydrous MeCN add_reagents Add Anhydrous MgCl₂ and Triethylamine (Et₃N) start->add_reagents form_complex Formation of Mg-Phenoxide Chelate Complex add_reagents->form_complex add_paraform Add Dry Paraformaldehyde form_complex->add_paraform reflux Reflux (4-8h) Monitor by TLC add_paraform->reflux workup Cool & Quench with 5% aq. HCl reflux->workup extract Extract with Et₂O Wash & Dry workup->extract purify Concentrate & Purify (Flash Chromatography) extract->purify product Product: 6-Hydroxy-2,4-dimethoxy- 3-methylbenzaldehyde purify->product

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing 3,5-Dimethoxy-2-methylphenol Extraction & Purification

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to move beyond basic procedural steps and address the fundamental chemical causality behind extraction bottlenecks.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to move beyond basic procedural steps and address the fundamental chemical causality behind extraction bottlenecks.

3,5-Dimethoxy-2-methylphenol (CAS: 39828-36-9) is rarely extracted from natural matrices; rather, it is a critical synthetic intermediate used in the development of complex natural products and pharmaceuticals, such as the octahydronaphthalene framework of Leptosperol B[1]. It is typically synthesized via the Rieche formylation of 3,5-dimethoxyphenol, followed by catalytic hydrogenation. The impurities generated during these steps heavily impact downstream yields, making rigorous, self-validating extraction and purification protocols essential.

Part 1: Reaction Pathway & Impurity Origins

Understanding where impurities originate is the first step in eliminating them. The synthesis relies on electrophilic aromatic substitution followed by reduction.

ReactionPathway SM 3,5-Dimethoxyphenol Formyl 2-Hydroxy-4,6-dimethoxy- benzaldehyde SM->Formyl TiCl4, Cl2CHOMe Alcohol Benzyl Alcohol Intermediate Formyl->Alcohol H2, Pd/C Product 3,5-Dimethoxy- 2-methylphenol Alcohol->Product H2, Pd/C

Caption: Reaction pathway for the synthesis of 3,5-dimethoxy-2-methylphenol from 3,5-dimethoxyphenol.

Quantitative Impurity Profile & Partitioning Data

To effectively design an extraction strategy, we must compare the physicochemical properties of the target compound against its common byproducts.

CompoundSource / CausalityEst. LogPTLC Rf (Hex/EtOAc 10:1)Primary Removal Strategy
3,5-Dimethoxy-2-methylphenol Target Product ~2.5 0.45 N/A
3,5-Dimethoxy-4-methylphenolThermodynamic Regioisomer~2.50.42Silica Gel Chromatography
2-(Hydroxymethyl)-3,5-dimethoxyphenolIncomplete Hydrogenation~1.80.20Aqueous Wash / Re-reduction
Titanium Dioxide/HydroxidesTiCl4 Quench EmulsionN/ABaselineAcidic Aqueous Extraction
Dichloromethyl methyl etherUnreacted Reagent~1.2>0.80Evaporation / Basic Wash
Part 2: Troubleshooting FAQs

Q1: How do I prevent intractable emulsions during the aqueous extraction of the formylation mixture? Causality: The formylation step utilizes Titanium(IV) chloride (TiCl4) as a Lewis acid[1]. Upon aqueous quenching, TiCl4 rapidly hydrolyzes into insoluble titanium dioxide (TiO2) and hydrated titanium species. These fine particulates accumulate at the organic/water interface, acting as Pickering emulsion stabilizers. This traps the target compound in the aqueous phase, reducing yield and co-extracting hydrophilic impurities. Solution: Quench the reaction mixture with saturated aqueous ammonium chloride (NH4Cl) rather than pure water[1]. The mildly acidic buffering capacity of NH4Cl prevents the complete precipitation of titanium hydroxides.

Q2: My final extract contains significant amounts of the 4-methyl regioisomer. How can extraction mitigate this? Causality: 3,5-Dimethoxyphenol has multiple nucleophilic sites. While the 2-position is electronically favored for electrophilic aromatic substitution, it is sterically hindered. If the formylation temperature exceeds 0 °C, thermodynamic control begins to favor the less hindered 4-position, yielding 4-hydroxy-2,6-dimethoxybenzaldehyde, which subsequently reduces to the 4-methyl impurity[2]. Solution: Liquid-liquid extraction cannot resolve these isomers due to their nearly identical partition coefficients (LogP ~2.5). Mitigation must occur upstream via strict temperature control (0 °C) during reagent addition. Downstream, the isomers must be separated via silica gel column chromatography using a highly non-polar gradient.

Q3: I am detecting benzyl alcohol intermediates in the organic extract post-hydrogenation. What is the cause? Causality: The reduction of the formyl group (-CHO) to a methyl group (-CH3) proceeds via a benzyl alcohol intermediate. If the organic extract from the formylation step is not thoroughly washed, residual chloride ions (from TiCl4 or dichloromethyl methyl ether) carry over. Chlorides are notorious for poisoning Palladium on Carbon (Pd/C) catalysts, causing the hydrogenation to stall at the alcohol stage. Solution: Incorporate a rigorous washing sequence during the primary extraction. Wash the organic layer with saturated NaHCO3 to neutralize acids, followed by brine, to ensure complete chloride removal.

TroubleshootingLogic Start Impurity Detected Post-Extraction CheckType Identify Impurity Class (LC-MS / TLC) Start->CheckType Type1 Titanium Salts / Emulsion CheckType->Type1 Type2 Regioisomer (4-methyl) CheckType->Type2 Type3 Incomplete Reduction CheckType->Type3 Fix1 Acidic Quench (NH4Cl) Celite Filtration Type1->Fix1 Fix2 Strict 0 °C Control Silica Chromatography Type2->Fix2 Fix3 Remove Chlorides Refresh Pd/C Catalyst Type3->Fix3

Caption: Logical troubleshooting tree for isolating 3,5-dimethoxy-2-methylphenol impurities.

Part 3: Self-Validating Experimental Protocol

This protocol outlines the optimized extraction workflow for the formylation intermediate (2-hydroxy-4,6-dimethoxybenzaldehyde) prior to reduction. This is the critical juncture for impurity removal, as a clean intermediate ensures a clean final product[1].

Step 1: Controlled Quenching

  • Action: Transfer the 0 °C reaction mixture (in CH2Cl2) dropwise into a vigorously stirred flask containing ice-cold saturated aqueous NH4Cl (2 volumes relative to reaction volume).

  • Causality: Dropwise addition controls the highly exothermic hydrolysis of TiCl4, preventing thermal spikes that could degrade the product or trigger regioisomerization.

  • Validation Check: Measure the pH of the aqueous layer. It must be between 4.0 and 5.0. If pH < 3, carefully add a few drops of 1M NaOH to prevent acid-catalyzed polymerization of the aldehyde.

Step 2: Phase Separation & Emulsion Breaking

  • Action: Transfer the quenched mixture to a separatory funnel. If an emulsion is present at the interface, pass the entire biphasic mixture through a Buchner funnel packed with a 2-inch layer of Celite.

  • Causality: Celite mechanically traps the gelatinous titanium hydroxide particles, breaking the emulsion without altering the chemical composition of the extract.

  • Validation Check: The filtrate should separate into two distinct, clear layers within 3 minutes of settling in the separatory funnel.

Step 3: Sequential Washing for Catalyst Protection

  • Action: Extract the aqueous layer with CHCl3 (3x). Combine the organic layers and wash sequentially with:

    • Distilled H2O (1x)

    • Saturated NaHCO3 (1x)

    • Brine (1x)

  • Causality: The NaHCO3 wash neutralizes residual formic acid and HCl (byproducts of dichloromethyl methyl ether hydrolysis). The brine wash removes bulk water and residual inorganic salts.

  • Validation Check (The AgNO3 Drop Test): Take 1 mL of the final brine wash and add a single drop of 0.1M AgNO3. A lack of white precipitate (AgCl) confirms the organic layer is free of chloride ions, ensuring the downstream Pd/C catalyst will not be poisoned.

Step 4: Drying and Concentration

  • Action: Dry the organic layer over anhydrous MgSO4, filter, and concentrate in vacuo at a water bath temperature not exceeding 30 °C.

  • Causality: Elevated temperatures during concentration can cause the aldehyde intermediate to undergo unwanted condensation reactions.

  • Validation Check: Perform TLC (Hexane:EtOAc 10:1). The target aldehyde should appear as a major spot. Any baseline spots indicate incomplete removal of titanium salts, requiring re-filtration through a short silica plug.

References
  • [1] Total Synthesis of Leptosperol B through Stereocontrolled Intramolecular 1,4-Addition to Construct the Octahydronaphthalene Framework. The Journal of Organic Chemistry, ACS Publications (2023). 3

  • [2] Handbook of Hydroxyacetophenones: Preparation and Physical Properties. Springer (2005). 2

Sources

Optimization

preventing oxidative degradation of 3,5-dimethoxy-2-methylphenol during long-term storage

Audience: Researchers, Scientists, and Drug Development Professionals Topic: Preventing Oxidative Degradation During Long-Term Storage Executive Summary 3,5-Dimethoxy-2-methylphenol is a highly valuable building block in...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Scientists, and Drug Development Professionals Topic: Preventing Oxidative Degradation During Long-Term Storage

Executive Summary

3,5-Dimethoxy-2-methylphenol is a highly valuable building block in organic synthesis and drug development. However, due to its electron-rich aromatic core, it is notoriously unstable and susceptible to autoxidation. This guide provides field-proven, self-validating protocols to prevent oxidative degradation during long-term storage, ensuring high-fidelity results in your downstream assays and syntheses.

Section 1: Mechanistic Troubleshooting (FAQs)

Q1: Why does my batch of 3,5-dimethoxy-2-methylphenol turn pink, red, or brown over time? A1: The discoloration of this compound is a definitive visual indicator of oxidative degradation, which leads to the formation of1[1]. The methoxy (-OCH₃) groups at the 3 and 5 positions, combined with the methyl (-CH₃) group at the 2 position, act as strong electron-donating groups (EDGs). These EDGs synergistically raise the energy of the highest occupied molecular orbital (HOMO), significantly lowering the molecule's oxidation potential. Consequently, the molecule is highly prone to single-electron transfer (SET) events, forming a reactive phenoxyl radical that rapidly reacts with ambient oxygen to form 2[2].

Q2: Why do standard phenolic antioxidants sometimes fail to protect this specific compound in solution? A2: Electron-rich phenols possess exceptionally3[3]. Because of this low potential, many common sacrificial antioxidants cannot thermodynamically reduce the 3,5-dimethoxy-2-methylphenoxyl radical back to its stable phenol state. Therefore, preventing the initial oxidation via rigorous exclusion of oxygen and light is far more effective than attempting to quench the radical post-formation.

OxidationMechanism A 3,5-Dimethoxy-2-methylphenol (Electron-Rich Core) C Phenoxyl Radical (Reactive Intermediate) A->C Single-Electron Transfer (SET) B Environmental Triggers (O2, UV Light, Trace Metals) B->C Catalyzes Radical Formation D Ortho/Para Quinones (Pink/Brown Discoloration) C->D Oxidation (O2 addition) E Polymeric Networks (Insoluble Tars) C->E Radical-Radical Coupling

Caption: Logical pathway of electron-rich phenol oxidative degradation.

Section 2: Quantitative Storage Guidelines

To maintain the structural integrity of 3,5-dimethoxy-2-methylphenol, storage conditions must aggressively mitigate thermal, photolytic, and oxidative stressors. Studies on predominant phenolic constituents demonstrate that4 over extended periods[4].

Storage ConditionTemperatureAtmosphereLight ExposureEstimated Shelf-LifeDegradation Indicator
Optimal -20°C to -80°CArgon / N₂Dark (Amber Vial)> 24 MonthsNone (Remains white)
Acceptable 4°CArgon / N₂Dark (Amber Vial)6 - 12 MonthsSlight off-white tint
Suboptimal 25°C (Room Temp)AirDark1 - 3 MonthsPink/light brown edges
Destructive 25°C (Room Temp)AirDirect Light< 2 WeeksDark brown/red, tarry
Section 3: Self-Validating Experimental Protocols
Protocol A: Schlenk-Line Inert Gas Purging for Solid Storage

Causality: Oxygen is a diradical that readily initiates the single-electron transfer required to degrade electron-rich phenols. Replacing ambient air with a heavier inert gas (Argon) physically halts this initiation step.

Step-by-Step Methodology:

  • Preparation: Transfer the required mass of the neat solid into an amber glass vial equipped with a PTFE-lined septum cap. Causality: Amber glass blocks UV photons that can homolytically cleave bonds and initiate radical cascades.

  • Vacuum Cycle: Insert a needle connected to a Schlenk line through the septum. Open the vacuum valve for 30 seconds. Validation Check: The pressure gauge on the Schlenk line must drop below 0.1 mbar , validating that atmospheric oxygen has been successfully evacuated.

  • Argon Backfill: Switch the valve to Argon gas and backfill the vial for 15 seconds. Validation Check: Route the Argon exhaust through an oil bubbler. A steady, positive bubbling rate visually validates that the vial is pressurized and sealed against atmospheric leaks.

  • Cycle Repeat: Repeat the vacuum/Argon cycle three times (3x) to ensure <1 ppm residual oxygen.

  • Storage: Remove the needle while maintaining positive Argon pressure. Seal the cap tightly with Parafilm and store immediately at -20°C.

StorageProtocol S1 1. Visual QC (White Solid = Pass) S2 2. Amber Vial (Blocks UV Degradation) S1->S2 S3 3. Schlenk Purge (3x Vacuum/Argon Cycles) S2->S3 S4 4. PTFE Seal (Prevents O2 Ingress) S3->S4 S5 5. -20°C Storage (Thermal Arrest) S4->S5

Caption: Self-validating workflow for the long-term inert storage of sensitive phenols.

Protocol B: Preparation of Stabilized Stock Solutions

Causality: Phenols in solution are highly mobile, increasing the collision frequency with dissolved oxygen and trace metal ions, drastically accelerating oxidation.

Step-by-Step Methodology:

  • Solvent Degassing: Sparge the chosen solvent (e.g., anhydrous dichloromethane or THF) with Argon for 30 minutes prior to use. Validation Check: Measure the dissolved oxygen (DO) content using a DO probe; the protocol is validated when DO reads <0.5 mg/L .

  • Dissolution: Dissolve the 3,5-dimethoxy-2-methylphenol in the degassed solvent strictly under an Argon blanket.

  • Storage: Transfer the solution to a Schlenk flask or tightly sealed amber ampoule and store at -80°C. Validation Check: Monitor the solution visually prior to use; it should remain perfectly colorless. Any development of a yellow or pink hue invalidates the storage integrity and signals that radical formation has occurred.

Section 4: Quality Control & Rescue

Q3: How can I verify the integrity of my stored batch before a critical reaction? A3: Before utilizing a stored batch, perform a rapid visual and spectroscopic validation. The neat solid should be white to off-white. If the solid is discolored, perform an HPLC-UV or ¹H-NMR analysis. In ¹H-NMR, look for the disappearance of the aromatic proton signals or the appearance of broad downfield peaks indicative of quinone formation or polymerization.

Q4: Can I rescue a degraded batch of 3,5-dimethoxy-2-methylphenol? A4: Yes, if the degradation is minimal (<5%). The compound can be rescued via recrystallization from degassed hexanes/ethyl acetate under an inert atmosphere, or by passing a solution of the compound through a short pad of silica gel (using a non-polar solvent mixture) to trap the highly polar polymeric and quinone byproducts. Always re-validate purity via NMR post-rescue.

References

Sources

Troubleshooting

Technical Support Center: Mobile Phase Optimization for 3,5-Dimethoxy-2-methylphenol

Welcome to the Technical Support Center for the chromatographic analysis of Phenol, 3,5-dimethoxy-2-methyl- (also known as 3,5-dimethoxy-2-methylphenol). Engineered for researchers, scientists, and drug development profe...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the chromatographic analysis of Phenol, 3,5-dimethoxy-2-methyl- (also known as 3,5-dimethoxy-2-methylphenol). Engineered for researchers, scientists, and drug development professionals, this guide addresses the specific chemical nuances of methoxyphenols.

Because 3,5-dimethoxy-2-methylphenol possesses a weakly acidic phenolic hydroxyl group and two electron-donating methoxy groups, its retention, peak shape, and resolution are highly sensitive to mobile phase chemistry. This center provides causality-driven troubleshooting, self-validating protocols, and authoritative data to help you optimize your Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) workflows.

Part 1: Diagnostic & Experimental Workflows

RP_HPLC_Workflow Step1 1. Aqueous Phase Prep Water + Acidic Buffer Step2 2. pH Adjustment Verify pH < 4.0 Step1->Step2 Step4 4. Vacuum Filtration & Ultrasonic Degassing Step2->Step4 Step3 3. Organic Phase Prep ACN or MeOH Step3->Step4 Step5 5. Column Equilibration End-capped C18 Step4->Step5 Step6 6. SST Injection Evaluate Tailing & RT Step5->Step6

Step-by-step experimental workflow for mobile phase preparation and system equilibration.

Part 2: Troubleshooting FAQs & Mechanistic Causality

Q1: Why is pH control the most critical parameter for retaining 3,5-dimethoxy-2-methylphenol? A: 3,5-dimethoxy-2-methylphenol contains a weakly acidic phenolic hydroxyl group. In RP-HPLC, the retention of ionizable compounds is highly dependent on their ionization state[1]. If the mobile phase pH is near the analyte's pKa (typically ~9.5–10.0 for substituted phenols), the compound exists in a dynamic equilibrium between its neutral (protonated) and ionized (deprotonated) forms. This equilibrium leads to split peaks, peak broadening, and variable retention times. By adjusting the aqueous mobile phase pH to at least two units below the pKa (e.g., pH 2.5–4.0), the phenol is fully protonated. This mechanism, known as "ion suppression," maximizes the analyte's hydrophobicity, ensuring strong, reproducible retention on a non-polar C18 stationary phase[2][3].

Q2: Which organic modifier yields the best selectivity: Acetonitrile (ACN) or Methanol (MeOH)? A: Both modifiers are viable, but they interact differently with the methoxy (-OCH₃) groups of 3,5-dimethoxy-2-methylphenol. Methanol is a protic solvent that acts as both a hydrogen bond donor and acceptor, heavily interacting with the ether oxygens of the methoxy groups. This often provides superior selectivity for separating closely related methoxyphenol isomers[4]. Acetonitrile is aprotic and primarily interacts via dipole-dipole forces; it provides lower system backpressure and a lower UV cutoff, which is advantageous if monitoring at lower wavelengths. For general purity assays, a starting ratio of 60:40 (Water:Organic) using Methanol is recommended for optimal resolution.

Q3: How do I resolve severe peak tailing for this compound? A: Peak tailing for methoxyphenols typically arises from secondary chemical interactions. The electron-rich oxygen atoms in the hydroxyl and methoxy groups of 3,5-dimethoxy-2-methylphenol can form strong hydrogen bonds with unreacted, acidic silanol groups (Si-OH) on the silica-based stationary phase.

  • Chemical Fix: Ensure the mobile phase pH is highly acidic (pH < 3.0) to protonate the silanol groups, rendering them neutral and minimizing base-silanol interactions[3].

  • Stationary Phase Fix: Utilize a highly end-capped C18 column to physically block access to residual silanols[5].

Troubleshooting_Peak_Tailing A Issue: Peak Tailing of 3,5-dimethoxy-2-methylphenol B Is Mobile Phase pH < 4.0? A->B C Adjust pH to 2.5 - 3.0 (Use 0.1% H3PO4) B->C No D Are Silanol Interactions Still Occurring? B->D Yes C->D E Use End-capped C18 Column D->E Yes (Chemical) F Check Column Frit/Void D->F No (Physical)

Logical diagnostic workflow for resolving peak tailing in methoxyphenol chromatography.

Q4: What buffer system is recommended if I need to transfer this method to LC-MS? A: Standard UV methods often use 0.1% Phosphoric acid due to its excellent buffering capacity at low pH and low UV absorbance[6]. However, phosphates are non-volatile and will precipitate in the mass spectrometer source, causing severe contamination. For LC-MS compatibility, replace phosphoric acid with 0.1% Formic acid or 0.025% Trifluoroacetic acid (TFA)[2][6].

Part 3: Self-Validating Experimental Protocols

Protocol 1: Preparation of the Ion-Suppression Mobile Phase

Objective: Formulate a robust, self-validating mobile phase to ensure complete protonation of 3,5-dimethoxy-2-methylphenol.

  • Aqueous Phase (Solvent A) Preparation: Measure 1000 mL of HPLC-grade water into a clean volumetric flask.

  • Buffer Addition: Add 1.0 mL of concentrated Phosphoric acid (for UV) or Formic acid (for MS) to the water to achieve an approximate concentration of 0.1% (v/v)[6].

  • pH Verification: Measure the pH using a calibrated pH meter. The target pH must be between 2.5 and 3.0. Adjust dropwise with acid if necessary[3].

    • Causality Note: Always measure pH before adding any organic modifier. Organic solvents alter the dielectric constant of the solution, causing apparent pH shifts that render glass electrode readings inaccurate.

  • Organic Phase (Solvent B) Preparation: Measure 1000 mL of HPLC-grade Methanol or Acetonitrile.

  • Degassing: Filter both solvents through a 0.45 µm (or 0.22 µm for UPLC) PTFE membrane filter under vacuum, followed by 10 minutes of ultrasonic degassing to prevent pump cavitation[4].

    • Self-Validation Check: Observe the pump pressure ripple during operation. A pressure fluctuation of >2% indicates incomplete degassing.

Protocol 2: Isocratic RP-HPLC Execution and System Suitability

Objective: Execute the chromatographic separation and validate system performance.

  • System Purge: Purge the HPLC lines with Solvents A and B for 5 minutes at 2.0 mL/min to remove air bubbles.

  • Column Equilibration: Install an end-capped C18 column (e.g., 250 mm x 4.6 mm, 5 µm). Pump a 60:40 mixture of Solvent A : Solvent B at 1.0 mL/min[2][4].

  • Detector Setup: Set the UV detector to monitor at 274 nm (the optimal UV absorbance maximum for phenols)[7]. Equilibrate until the baseline is completely stable (approx. 15-20 column volumes).

  • Sample Injection: Inject 10 µL of a 100 µg/mL 3,5-dimethoxy-2-methylphenol standard prepared in the mobile phase.

  • System Suitability Test (SST): Calculate the tailing factor (T) and theoretical plates (N).

    • Self-Validation Check: The method is validated for routine use only if T ≤ 1.5 and N ≥ 2000. If T > 1.5, the pH may be too high, or the column frit is contaminated.

Part 4: Quantitative Data & Reference Tables

Table 1: Mobile Phase Additive Comparison for 3,5-Dimethoxy-2-methylphenol

AdditiveTypical Conc. (v/v)Resulting pHUV Cutoff (nm)LC-MS CompatiblePrimary Use Case
Phosphoric Acid 0.1%~2.1195NoRoutine UV assays requiring high buffer capacity.
Formic Acid 0.1%~2.7210YesLC-MS/MS methods and general UPLC.
Trifluoroacetic Acid (TFA) 0.025% - 0.05%~2.0210Yes (with suppression)Resolving severe peak tailing (acts as ion-pair).
Acetic Acid 1.0%~3.0210YesMild acidic conditions for sensitive MS applications.

Table 2: Troubleshooting & System Suitability Matrix

ParameterTarget ValueSymptom of FailureRoot CauseCorrective Action
Tailing Factor (T) ≤ 1.5Asymmetric, dragging peak tail.Secondary silanol interactions; pH too high.Lower mobile phase pH to < 3.0; use end-capped column.
Retention Time RSD ≤ 2.0%Drifting or shifting retention times.Poor buffer capacity; organic phase evaporation.Verify pH is 2 units below pKa; check pump proportioning valve.
Theoretical Plates (N) ≥ 2000Broad, diffuse peaks.Column degradation; extra-column band broadening.Replace column; minimize tubing length from injector to detector.
Baseline Noise < 0.05 mAUErratic baseline; low Signal-to-Noise.Inadequate solvent degassing; UV-absorbing impurities.Ultrasonicate and vacuum filter mobile phase; use HPLC-grade solvents.

Part 5: References[2] Application Note: Optimizing Mobile Phase Composition for Reverse-Phase HPLC of Phenols - Benchchem

Sources

Reference Data & Comparative Studies

Validation

validating the purity of 3,5-dimethoxy-2-methylphenol using quantitative GC-MS

An objective comparison guide by a Senior Application Scientist on , with supporting experimental data and comparisons to alternative methods. Executive Summary The precise quantification of 3,5-dimethoxy-2-methylphenol...

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Author: BenchChem Technical Support Team. Date: April 2026

An objective comparison guide by a Senior Application Scientist on , with supporting experimental data and comparisons to alternative methods.

Executive Summary

The precise quantification of 3,5-dimethoxy-2-methylphenol is critical in drug development and chemical synthesis, where purity directly impacts efficacy, safety, and regulatory compliance. This guide provides a comprehensive framework for validating the purity of this compound, establishing a robust quantitative Gas Chromatography-Mass Spectrometry (GC-MS) method as the primary analytical technique. We will detail the rationale behind methodological choices, from sample preparation to instrument parameters, and frame the validation process within the internationally recognized ICH Q2(R1) guidelines.

Furthermore, this document presents a comparative analysis of GC-MS against two orthogonal analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and classical Titrimetry. Through a head-to-head comparison of key performance metrics—including linearity, accuracy, precision, and sensitivity—this guide equips researchers and drug development professionals with the data-driven insights needed to select the most appropriate analytical strategy for their specific objectives, whether for routine quality control, impurity profiling, or reference standard certification.

Introduction: The Imperative for Purity in Pharmaceutical Intermediates

3,5-dimethoxy-2-methylphenol serves as a key building block in the synthesis of various pharmaceutical compounds. The presence of impurities, such as isomeric variants, unreacted starting materials, or degradation products, can have profound consequences, potentially leading to downstream reaction failures, altered pharmacological activity, or unforeseen toxicity in the final active pharmaceutical ingredient (API). Therefore, a rigorously validated analytical method is not merely a procedural formality but a cornerstone of quality assurance and regulatory submission.

Gas Chromatography-Mass Spectrometry (GC-MS) is an exceptionally powerful technique for this application due to its combined high-resolution separation capabilities (GC) and definitive molecular identification and quantification (MS). This guide will demonstrate its superiority for both routine purity assessment and in-depth impurity profiling.

Primary Method: Quantitative GC-MS for 3,5-dimethoxy-2-methylphenol

The selection of GC-MS is predicated on the compound's volatility and thermal stability, making it an ideal candidate for gas-phase analysis. The mass spectrometer provides unparalleled specificity, allowing for the differentiation of the target analyte from co-eluting impurities based on their unique mass fragmentation patterns.

Detailed Experimental Protocol: GC-MS

This protocol is designed as a self-validating system, where the quality of the results directly reflects the precision of its execution.

a) Sample and Standard Preparation:

  • Stock Standard (1000 µg/mL): Accurately weigh approximately 10 mg of 3,5-dimethoxy-2-methylphenol reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with HPLC-grade Methanol.

  • Internal Standard (ISTD) Stock (1000 µg/mL): Accurately weigh approximately 10 mg of a suitable internal standard (e.g., 2,4,6-trimethylphenol, which is structurally similar but chromatographically resolved) into a 10 mL volumetric flask. Dissolve and dilute to volume with Methanol.

  • Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock standard. Fortify each calibration standard with the internal standard to a final concentration of 20 µg/mL.

  • Sample Preparation: Accurately weigh approximately 10 mg of the 3,5-dimethoxy-2-methylphenol sample to be tested into a 10 mL volumetric flask. Dissolve, add the internal standard to a final concentration of 20 µg/mL, and dilute to volume with Methanol.

b) Instrumentation and Parameters:

  • Gas Chromatograph: Agilent 8890 GC System or equivalent.

  • Mass Spectrometer: Agilent 5977B MSD or equivalent.

  • GC Column: A mid-polarity column such as an Agilent DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) is chosen for its excellent resolving power for phenolic compounds.

  • Inlet: Split/Splitless, operated in Split mode (50:1 ratio) at 250°C. The high split ratio prevents column overloading and ensures sharp peaks.

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Oven Program:

    • Initial Temperature: 80°C, hold for 1 minute.

    • Ramp: 15°C/min to 280°C.

    • Hold: 5 minutes at 280°C for column bake-out.

  • MSD Parameters:

    • Transfer Line Temperature: 280°C.

    • Ion Source: Electron Ionization (EI) at 70 eV, 230°C.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and specificity.

      • Quantifier Ion for 3,5-dimethoxy-2-methylphenol (m/z): 168 (Molecular Ion).

      • Qualifier Ions (m/z): 153, 125.

      • Quantifier Ion for ISTD (2,4,6-trimethylphenol, m/z): 136.

Workflow Visualization: GC-MS Analysis

GCMS_Workflow prep Sample & Standard Preparation inject GC Injection (Split 50:1, 250°C) prep->inject 1 µL Injection sep Chromatographic Separation (DB-5ms Column) inject->sep Vaporization ion Ionization (EI, 70 eV) sep->ion Elution detect MS Detection (SIM Mode) ion->detect Ion Focusing data Data Acquisition & Integration detect->data Signal Output quant Quantification (ISTD Calibration) data->quant Peak Area Ratio report Purity Report (% w/w) quant->report Result Calculation

Caption: Workflow for quantitative GC-MS analysis of 3,5-dimethoxy-2-methylphenol.

Method Validation Protocol (ICH Q2(R1) Framework)

To ensure the GC-MS method is suitable for its intended purpose, a full validation study must be performed according to the International Council for Harmonisation (ICH) Q2(R1) guideline.[1][2][3][4]

  • Specificity: The method's ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This is demonstrated by injecting known impurities and showing baseline resolution from the main analyte peak. The MS detector provides a high degree of specificity by monitoring for unique ion fragments.

  • Linearity: A minimum of five concentrations across the proposed range (e.g., 1-100 µg/mL) are analyzed. The calibration curve (peak area ratio vs. concentration ratio) should have a correlation coefficient (r²) ≥ 0.995.

  • Range: The range is established by confirming that the method provides acceptable linearity, accuracy, and precision at the lower and upper concentrations. For a drug substance assay, this is typically 80% to 120% of the test concentration.[2]

  • Accuracy: Determined by performing spike-recovery studies. A known amount of analyte is added to a sample of known concentration (or a placebo matrix) and the recovery is calculated. The acceptance criterion is typically 98.0% to 102.0% recovery.

  • Precision:

    • Repeatability (Intra-assay precision): The analysis of six replicate samples at 100% of the test concentration on the same day, by the same analyst. The relative standard deviation (RSD) should be ≤ 2%.

    • Intermediate Precision: The analysis is repeated by a different analyst on a different day with different equipment. The RSD between the two data sets is evaluated.

  • Limit of Quantitation (LOQ): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. It can be established as the concentration that yields a signal-to-noise ratio of approximately 10:1.

Comparative Analysis with Alternative Methods

While GC-MS is the recommended primary technique, orthogonal methods can provide complementary information or may be suitable for less stringent applications.

Alternative Method 1: HPLC-UV

High-Performance Liquid Chromatography with a UV detector is a workhorse in most analytical labs. For 3,5-dimethoxy-2-methylphenol, which contains a chromophore, this method is a viable alternative.

a) Principle and Rationale: HPLC separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. It is ideal for compounds that are not sufficiently volatile or are thermally labile. UV detection is straightforward and robust for compounds that absorb light in the UV-Vis spectrum.

b) Experimental Protocol: HPLC-UV

  • Sample and Standard Preparation: Prepare as described for GC-MS, but use the mobile phase as the diluent.

  • Instrumentation and Parameters:

    • HPLC System: Agilent 1260 Infinity II or equivalent, with a quaternary pump, autosampler, and diode-array detector (DAD).

    • Column: A C18 reversed-phase column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm) is a standard choice for moderately polar compounds.

    • Mobile Phase: Isocratic elution with a mixture of Acetonitrile and Water (e.g., 60:40 v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection: UV at a wavelength of maximum absorbance (λmax), determined by scanning the analyte peak (e.g., ~275 nm).

c) Advantages vs. GC-MS:

  • No sample derivatization required for non-volatile impurities.

  • Lower risk of thermal degradation of the analyte or impurities.

d) Limitations vs. GC-MS:

  • Lower specificity; co-eluting impurities with similar UV spectra can interfere with quantification.

  • Lacks the definitive identification power of mass spectrometry.

Alternative Method 2: Titrimetry

Titrimetry is a classical analytical technique that can be used for high-purity samples where a simple, low-cost assay is needed.

a) Principle and Rationale: The phenolic hydroxyl group of 3,5-dimethoxy-2-methylphenol is weakly acidic and can be titrated with a strong base in a non-aqueous environment. The endpoint is determined potentiometrically. This method provides a direct measure of the total acidic content, which is assumed to be the analyte.

b) Experimental Protocol: Non-Aqueous Titration

  • Sample Preparation: Accurately weigh a significant amount of the sample (e.g., 200 mg) into a beaker.

  • Solvent: Dissolve the sample in a suitable non-aqueous solvent like isopropanol or acetone.

  • Titrant: Use a standardized solution of a strong base, such as 0.1 M Tetrabutylammonium hydroxide (TBAH).

  • Procedure: Titrate the sample solution with the standardized TBAH, monitoring the potential change with a pH electrode suitable for non-aqueous systems. The endpoint is the point of maximum inflection in the titration curve.

c) Advantages vs. GC-MS:

  • Low cost and requires minimal specialized equipment.

  • Highly precise for assaying high-purity materials (>99%).

d) Limitations vs. GC-MS:

  • Completely non-specific; any acidic impurity will be co-titrated, leading to an overestimation of purity.

  • Significantly lower sensitivity; unsuitable for impurity analysis.

Head-to-Head Data & Method Selection

The choice of method depends critically on the analytical objective. The following table summarizes the expected performance characteristics of each validated method.

ParameterQuantitative GC-MS HPLC-UV Titrimetry
Specificity Very High (Mass-based)Moderate (Retention Time & UV)Very Low (Functional Group)
Linearity (r²) > 0.998> 0.998N/A
Typical LOQ ~0.1 µg/mL~0.5 µg/mL~10 mg (Absolute)
Precision (%RSD) < 1.0%< 1.5%< 0.5% (for high purity)
Accuracy (% Recovery) 99.0 - 101.0%98.5 - 101.5%98.0 - 102.0% (impurity dependent)
Impurity ID Yes (via Mass Spectra)NoNo
Primary Use Case Definitive Purity & Impurity ProfilingRoutine QC, Purity AssayHigh-Purity Assay (>99.5%)
Visualization: Method Selection Logic

The following diagram illustrates the decision-making process for selecting the appropriate analytical technique.

Method_Selection start Analytical Requirement? impurity Identify & Quantify Unknown Impurities? start->impurity Trace Analysis routine Routine QC Assay (Known Impurities)? start->routine Purity % high_purity High Purity Assay (>99.5%, no impurity info)? start->high_purity Bulk Assay impurity->routine No gcms Use Quantitative GC-MS impurity->gcms Yes routine->high_purity No hplc Use HPLC-UV routine->hplc Yes high_purity->hplc No titrate Use Titrimetry high_purity->titrate Yes

Caption: Decision tree for selecting an analytical method based on project requirements.

Conclusion & Recommendations

For the comprehensive validation of 3,5-dimethoxy-2-methylphenol purity, quantitative GC-MS is unequivocally the superior technique . Its combination of high-resolution separation and mass spectrometric detection provides unmatched specificity, ensuring that the reported purity value is not inflated by co-eluting, structurally similar impurities. This method is essential for reference standard characterization, stability studies, and investigations into unknown impurities.

HPLC-UV serves as an excellent orthogonal method for routine quality control. Once the impurity profile is well-understood through GC-MS, the HPLC-UV method offers a faster, robust, and reliable alternative for batch release testing where definitive identification is not required for every run.

Titrimetry , while highly precise, should be used with extreme caution. Its lack of specificity makes it suitable only for assaying bulk material that is already known to be of very high purity (e.g., >99.5%) from prior analysis by a more specific technique like GC-MS. It can serve as a low-cost verification step but should never be used as the sole method for purity determination in a pharmaceutical context.

Ultimately, a multi-tiered analytical strategy that leverages GC-MS for primary characterization and method validation, supported by HPLC-UV for routine operations, provides the most robust and scientifically sound approach to ensuring the quality of 3,5-dimethoxy-2-methylphenol.

References

  • Mtoz Biolabs. "GC-MS Quantitative Analysis." Accessed March 26, 2026. [Link]

  • ResearchGate. "Q2(R1) Validation of Analytical Procedures: An Implementation Guide." Accessed March 26, 2026. [Link]

  • Scribd. "ICH Q2(R1) Analytical Method Validation." Accessed March 26, 2026. [Link]

  • International Council for Harmonisation (ICH). "Quality Guidelines." Accessed March 26, 2026. [Link]

  • ECA Academy. "ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology." Accessed March 26, 2026. [Link]

  • Slideshare. "ICH Q2 Analytical Method Validation." Accessed March 26, 2026. [Link]

  • Shimadzu. "An Automated Workflow for Quantitative Analysis of Microplastics in Environmental Samples via Pyrolysis-GC/MS." Accessed March 26, 2026. [Link]

  • Agilent Technologies. "Agilent Metabolomics Workflow Solutions Using LC/MS, GC/MS, and NMR." Accessed March 26, 2026. [Link]

  • Agilent Technologies. "MassHunter Quantitative Analysis for GC/MSD - Familiarization Guide." Accessed March 26, 2026. [Link]

Sources

Comparative

Comparative Guide: Green Chemistry vs. Traditional Synthesis of 3,5-Dimethoxy-2-methylphenol

Audience: Researchers, scientists, and drug development professionals. Objective: To critically evaluate and compare the traditional chemical synthesis of 3,5-dimethoxy-2-methylphenol against a modern, biocatalytic green...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, scientists, and drug development professionals. Objective: To critically evaluate and compare the traditional chemical synthesis of 3,5-dimethoxy-2-methylphenol against a modern, biocatalytic green chemistry alternative, providing actionable protocols and performance metrics.

Mechanistic & Strategic Overview

The compound 3,5-dimethoxy-2-methylphenol (CAS: 39828-36-9) is a highly functionalized, electron-rich aromatic building block frequently utilized in the total synthesis of complex natural products, such as the octahydronaphthalene framework of Leptosperol B .

Synthesizing this specific substitution pattern presents a distinct chemical challenge: the electron-rich nature of the aromatic ring makes it highly susceptible to over-reaction, polymerization, and poor regioselectivity.

  • The Traditional Paradigm: Historically, chemists have relied on a two-step sequence starting from 3,5-dimethoxyphenol: a Lewis-acid mediated ortho-formylation followed by high-pressure catalytic hydrogenation. While scalable, this route relies on highly toxic formylating agents, corrosive Lewis acids, and halogenated solvents.

  • The Green Chemistry Paradigm: Advancements in biocatalysis have unlocked direct, regioselective O-methylation strategies. By utilizing promiscuous plant O-methyltransferases (OMTs) coupled with an enzymatic cofactor regeneration system, researchers can selectively methylate greener precursors (like 2-methylphloroglucinol) in aqueous media at ambient temperatures , entirely bypassing the need for hazardous formylation and reduction steps.

Route A: Traditional Formylation & Reduction (Baseline)

The traditional route relies on the precise spatial control afforded by Titanium(IV) chloride ( TiCl4​ ) to direct formylation exclusively to the ortho position of the phenol, preventing unwanted para-substitution.

Causality & Experimental Design

TiCl4​ serves a dual purpose. The first equivalent reacts with the phenolic hydroxyl group to form a rigid titanium phenoxide chelate. The excess TiCl4​ acts as a Lewis acid to activate the formylating agent, dichloromethyl methyl ether ( Cl2​CHOMe ). This chelation physically blocks other reactive sites and directs the electrophilic attack to the adjacent carbon. Subsequently, the aldehyde must be reduced to a methyl group using Palladium on Carbon ( Pd/C ) under a hydrogen atmosphere.

Self-Validating Protocol: TiCl 4​ -Mediated Synthesis

Step 1: Regioselective Formylation

  • Preparation: Dissolve 3,5-dimethoxyphenol (1.0 eq, 19.5 mmol) in anhydrous dichloromethane ( CH2​Cl2​ , 50 mL) under an Argon atmosphere. Cool the flask to 0 °C using an ice bath.

  • Chelation: Add TiCl4​ (2.2 eq, 43.0 mmol) dropwise. Validation: The solution will rapidly transition to a deep red/brown color, confirming the successful formation of the titanium phenoxide complex. Stir for 1 hour at 0 °C.

  • Electrophilic Addition: Add dichloromethyl methyl ether (1.5 eq, 28.3 mmol) dropwise. Stir for an additional 1 hour at 0 °C.

  • Quench & Workup: Carefully quench the reaction by adding saturated aqueous NH4​Cl (30 mL). Causality: This hydrolyzes the intermediate iminium species into the target aldehyde and neutralizes the titanium salts. Extract the aqueous layer with CHCl3​ (3 × 30 mL). Wash the combined organic layers with brine, dry over MgSO4​ , and concentrate in vacuo to yield 2-hydroxy-4,6-dimethoxybenzaldehyde.

Step 2: Catalytic Hydrogenation

  • Reduction: Dissolve the crude aldehyde (1.0 eq) in degassed methanol (40 mL). Add 10% Pd/C (0.1 eq by weight).

  • Reaction: Purge the vessel with H2​ gas and maintain under a hydrogen balloon (1 atm) for 12 hours at room temperature.

  • Isolation: Filter the suspension through a pad of Celite to remove the pyrophoric palladium catalyst. Concentrate the filtrate to afford the target 3,5-dimethoxy-2-methylphenol.

Route B: Green Biocatalytic O-Methylation

To eliminate toxic reagents and improve the E-factor (environmental factor), the green route utilizes an engineered O-methyltransferase (e.g., SmOMT from Selaginella moellendorffii) to selectively methylate 2-methylphloroglucinol (2-methylbenzene-1,3,5-triol).

Causality & Experimental Design

Chemical methylation using methyl iodide and potassium carbonate lacks regiocontrol, leading to exhaustive methylation (forming 2,4,6-trimethoxytoluene). In contrast, the SmOMT enzyme possesses a highly specific steric binding pocket. When 2-methylphloroglucinol enters the active site, the sterically hindered 1-hydroxyl group (adjacent to the methyl group) is shielded, allowing the enzyme to exclusively transfer methyl groups to the 3- and 5-hydroxyl positions.

To make this viable, S-adenosyl-L-methionine (SAM) is used as the methyl donor. Because the byproduct, S-adenosyl-L-homocysteine (SAH), is a potent competitive inhibitor of OMTs, an enzymatic cascade (MTAN, LuxS, MetK) is integrated to continuously regenerate SAM from SAH using ATP and L-methionine .

Self-Validating Protocol: Enzymatic Methylation with SAM Regeneration
  • Buffer Preparation: Prepare 50 mL of 50 mM Tris-HCl buffer adjusted to pH 7.5. Add 5 mM MgCl2​ . Causality: The slightly alkaline pH and Mg2+ ions are critical for maintaining the structural integrity and catalytic conformation of the SmOMT enzyme.

  • Substrate & Cofactor Loading: Add 2-methylphloroglucinol (10 mM) and a catalytic amount of SAM (0.5 mM). Add the regeneration fuels: L-methionine (15 mM) and ATP (15 mM).

  • Enzyme Addition: Introduce the regeneration cascade enzymes (MTAN, LuxS, MetK at 2 µM each) followed by the primary biocatalyst, SmOMT (5 µM).

  • Incubation: Incubate the mixture at 30 °C in an orbital shaker at 150 rpm for 24 hours. Validation: The continuous consumption of ATP prevents SAH accumulation, driving the thermodynamic equilibrium entirely toward the di-methylated product.

  • Green Extraction: Extract the aqueous mixture with ethyl acetate (3 × 20 mL), a recognized green solvent alternative to CH2​Cl2​ . Dry the organic phase over Na2​SO4​ and concentrate to yield highly pure 3,5-dimethoxy-2-methylphenol.

Quantitative Performance & Sustainability Metrics

The following table summarizes the comparative efficiency, safety, and environmental impact of both synthetic routes.

MetricRoute A: Traditional SynthesisRoute B: Biocatalytic O-Methylation
Primary Reagents TiCl4​ , Cl2​CHOMe , H2​ , Pd/C SmOMT, SAM, L-Methionine, ATP
Solvent System Dichloromethane ( CH2​Cl2​ ), MethanolAqueous Tris-HCl Buffer (pH 7.5)
Operating Temperature 0 °C to Room Temperature30 °C (Isothermal)
Regioselectivity Moderate to High (Directed by TiCl4​ )Excellent (>99% Enzymatic Control)
E-Factor (Estimated) > 50 (High solvent & heavy metal waste)< 10 (Aqueous, catalytic cofactors)
Safety Profile Hazardous (Toxic, Corrosive, Flammable)Benign (Aqueous, Non-toxic)

Visualizing the Workflows

SynthesisComparison cluster_trad Route A: Traditional Synthesis cluster_green Route B: Green Biocatalysis T_Start 3,5-Dimethoxyphenol T_Step1 Formylation TiCl4, Cl2CHOMe 0 °C, CH2Cl2 T_Start->T_Step1 T_Int 2-Hydroxy-4,6-dimethoxy- benzaldehyde T_Step1->T_Int T_Step2 Hydrogenation H2, Pd/C High Pressure T_Int->T_Step2 Target 3,5-dimethoxy-2-methylphenol (Target Compound) T_Step2->Target G_Start 2-Methylphloroglucinol G_Step1 Biocatalytic O-Methylation SmOMT Enzyme SAM Regeneration G_Start->G_Step1 G_Cond Aqueous Buffer (pH 7.5) 30 °C, Ambient Pressure G_Step1->G_Cond G_Cond->Target

Caption: Workflow comparison between traditional formylation-reduction and green biocatalytic O-methylation.

SAM_Regeneration Substrate 2-Methylphloroglucinol (Substrate) OMT SmOMT (Biocatalyst) Substrate->OMT Binds Product 3,5-dimethoxy-2-methylphenol (Product) OMT->Product Methylates SAH SAH (Inhibitory Byproduct) OMT->SAH Conversion SAM SAM (Active Methyl Donor) SAM->OMT CH3 Transfer Cascade Enzymatic Regeneration Cascade (MTAN, LuxS, MetK) SAH->Cascade Recycled Cascade->SAM Regenerates Cofactors ATP + L-Methionine Cofactors->Cascade Fuels

Caption: Enzymatic SAM-regeneration cycle preventing SAH-induced product inhibition during methylation.

References

  • Title: Total Synthesis of Leptosperol B through Stereocontrolled Intramolecular 1,4-Addition to Construct the Octahydronaphthalene Framework Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: Structure-Guided Engineering of a Promiscuous O-Methyltransferase for a SAM Regeneration Biocatalysis Platform of Methylated Pharmaceuticals Source: Nature Communications (via PubMed Central) URL: [Link]

  • Title: Continuous Flow Production of Thermally Unstable Intermediates in a Microreactor with Inline IR-Analysis: Controlled Vilsmeier–Haack Formylation of Electron-Rich Arenes Source: Organic Process Research & Development (ACS Publications) URL: [Link]

Validation

Cross-Validation of Phenol, 3,5-dimethoxy-2-methyl- Mass Spectrometry Fragmentation Patterns: A Comparative Guide

As mass spectrometry (MS) workflows become increasingly automated, the risk of misidentifying positional isomers in complex synthetic or biological matrices has escalated. For researchers working with substituted phenoli...

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Author: BenchChem Technical Support Team. Date: April 2026

As mass spectrometry (MS) workflows become increasingly automated, the risk of misidentifying positional isomers in complex synthetic or biological matrices has escalated. For researchers working with substituted phenolic building blocks, relying on a single analytical platform is a critical vulnerability.

This guide provides an objective, data-driven comparison of fragmentation patterns for Phenol, 3,5-dimethoxy-2-methyl- (CAS 39828-36-9)[1] across two orthogonal platforms: Gas Chromatography-Electron Ionization-MS (GC-EI-MS) and Liquid Chromatography-Electrospray Ionization-MS/MS (LC-ESI-MS/MS). This compound is a highly valuable synthetic intermediate, utilized in the total synthesis of the octahydronaphthalene framework of Leptosperol B[2] and as a precursor in Hoesch reactions to synthesize aromatic ketones like 2-hydroxy-4,6-dimethoxy-3-methylacetophenone[3].

By understanding the causality behind its ionization mechanics, researchers can establish self-validating analytical systems that guarantee structural integrity.

Mechanistic Causality in Ionization Platforms

To objectively compare platform performance, we must first examine the physics governing the fragmentation of 3,5-dimethoxy-2-methylphenol (Molecular Weight: 168.19 g/mol ). The divergence in spectral data between GC-MS and LC-MS/MS is not an artifact; it is a direct consequence of odd-electron versus even-electron gas-phase chemistry.

GC-EI-MS: Hard Ionization and Radical Chemistry

In GC-EI-MS, bombardment with 70 eV electrons strips an electron from the molecule, generating an odd-electron radical cation, [M]⁺• at m/z 168 .

  • Causality of Fragmentation: The strong electron-donating nature of the methoxy groups stabilizes the positive charge. The system strongly favors the homolytic cleavage of the O–CH₃ bond, expelling a methyl radical (•CH₃, 15 Da) to form a highly stable, even-electron resonance structure (a quinoid oxonium ion) at m/z 153 . This is typically the base peak. Subsequent neutral loss of carbon monoxide (CO, 28 Da) yields m/z 125 .

LC-ESI-MS/MS: Soft Ionization and Proton-Driven Cleavage

In positive ESI, the molecule is protonated to form an even-electron species, [M+H]⁺ at m/z 169 .

  • Causality of Fragmentation: Collision-Induced Dissociation (CID) of even-electron precursor ions strictly follows the even-electron rule, meaning radical losses are energetically forbidden. Instead of losing a methyl radical, the protonated precursor undergoes a rearrangement to expel a neutral methanol molecule (CH₃OH, 32 Da), yielding a fragment at m/z 137 . A subsequent neutral loss of CO (28 Da) produces m/z 109 .

Quantitative Data Presentation

The following tables summarize the distinct quantitative fragmentation profiles and the self-validating mass shifts utilized in our protocols.

Table 1: GC-EI-MS vs. LC-ESI-MS/MS Fragmentation Comparison
Analytical PlatformPrecursor IonPrimary FragmentSecondary FragmentIonization Mechanism
GC-EI-MS (70 eV) m/z 168 [M]⁺•m/z 153 [M - •CH₃]⁺m/z 125[M - •CH₃ - CO]⁺Odd-Electron (Radical)
LC-ESI-MS/MS (CID) m/z 169 [M+H]⁺m/z 137 [M+H - CH₃OH]⁺m/z 109[M+H - CH₃OH - CO]⁺Even-Electron (Protonated)
Table 2: Self-Validating Protocol Data (Derivatization & Isotope Tracing)
Validation MethodReagent SystemTarget Analyte SiteShifted PrecursorDiagnostic Shift
TMS Derivatization BSTFA + 1% TMCSPhenolic -OHm/z 240 [M-TMS]⁺•+72 Da (Confirms 1x OH)
H/D Exchange CD₃OD / D₂OExchangeable -OHm/z 171 [M_D+D]⁺+2 Da (Confirms 1x OH)

Visualizing the Cross-Validation Logic

To ensure absolute confidence in structural elucidation, orthogonal cross-validation workflows must be employed.

Workflow Sample 3,5-dimethoxy-2-methylphenol CAS: 39828-36-9 GCMS GC-EI-MS (70 eV) Sample->GCMS LCMS LC-ESI-MS/MS (CID) Sample->LCMS EI_Data Radical Cation Fragmentation m/z 168 -> 153 GCMS->EI_Data CID_Data Even-Electron Fragmentation m/z 169 -> 137 LCMS->CID_Data Validation Orthogonal Cross-Validation EI_Data->Validation CID_Data->Validation

Orthogonal cross-validation workflow for MS platform comparison.

Fragmentation_Pathways cluster_EI GC-EI-MS Pathway (Odd-Electron) cluster_ESI LC-ESI-MS/MS Pathway (Even-Electron) M_EI [M]+• m/z 168 F1_EI [M - •CH3]+ m/z 153 M_EI->F1_EI -15 Da (Radical Loss) F2_EI [M - •CH3 - CO]+ m/z 125 F1_EI->F2_EI -28 Da (Neutral Loss) M_ESI [M+H]+ m/z 169 F1_ESI [M+H - CH3OH]+ m/z 137 M_ESI->F1_ESI -32 Da (Neutral Loss) F2_ESI [M+H - CH3OH - CO]+ m/z 109 F1_ESI->F2_ESI -28 Da (Neutral Loss)

Divergent fragmentation pathways of 3,5-dimethoxy-2-methylphenol.

Experimental Protocols: Self-Validating Workflows

To ensure trustworthiness, an analytical protocol must be self-validating. The following methodologies incorporate internal chemical logic checks to confirm the identity of 3,5-dimethoxy-2-methylphenol against potential isomers (e.g., 2,6-dimethoxy-4-methylphenol).

Protocol A: GC-EI-MS Analysis with In-Situ TMS Derivatization
  • Objective: Validate the presence of a single unhindered hydroxyl group while mapping the odd-electron fragmentation space.

  • Step 1 (Sample Prep): Dissolve 1.0 mg of the analyte in 1.0 mL of anhydrous ethyl acetate.

  • Step 2 (Self-Validation Derivatization): Transfer 100 µL of the solution to a GC autosampler vial. Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) containing 1% Trimethylchlorosilane (TMCS).

  • Step 3 (Incubation): Seal the vial with a PTFE-lined cap and incubate at 60°C for 30 minutes to ensure complete silylation of the phenolic hydroxyl group.

  • Step 4 (Acquisition): Inject 1 µL into a GC-EI-MS system equipped with a 5% phenyl-methylpolysiloxane column (e.g., DB-5MS). Operate the source at 70 eV, scanning m/z 50–300.

  • Causality Check: The shift of the molecular ion from m/z 168 to m/z 240 (+72 Da) mathematically proves the presence of exactly one reactive hydroxyl group. This rules out dimethoxy-benzyl alcohol isomers, which exhibit different derivatization kinetics and distinct silylium ion fragmentations.

Protocol B: LC-ESI-MS/MS Analysis with H/D Exchange
  • Objective: Map the even-electron CID fragmentation pathways and validate the exchangeable proton count.

  • Step 1 (Sample Prep): Prepare a 10 µg/mL solution of the analyte in standard LC-MS grade Methanol/Water (50:50, v/v) modified with 0.1% Formic Acid.

  • Step 2 (Self-Validation Isotope Tracing): Prepare a parallel validation sample using Deuterated Methanol (CD₃OD) and Heavy Water (D₂O) (50:50, v/v) supplemented with 0.1% Deuterated Formic Acid (DCOOD).

  • Step 3 (Acquisition): Infuse both samples into a Q-TOF or Triple Quadrupole MS operating in positive ESI mode. Apply a collision energy ramp (10–30 eV) using Argon collision gas.

  • Causality Check: In the standard solvent, the precursor is [M+H]⁺ at m/z 169. In the deuterated solvent, the phenolic proton exchanges with deuterium, and the ionizing species is D⁺. This shifts the precursor to [M_D+D]⁺ at m/z 171 (+2 Da total shift). This strictly confirms the ionization mechanism and isolates the specific site of protonation during CID.

References

  • 39828-36-9 | Phenol, 3,5-dimethoxy-2-methyl- - A2B Chem Source: a2bchem.com
  • 2-HYDROXY-4,6-DIMETHOXY-3-METHYLACETOPHENONE | 23121-32-6 - ChemicalBook Source: chemicalbook.com
  • Total Synthesis of Leptosperol B through Stereocontrolled Intramolecular 1,4-Addition to Construct the Octahydronaphthalene Framework | The Journal of Organic Chemistry Source: acs.org

Sources

Safety & Regulatory Compliance

Safety

Standard Operating Procedure: Handling and Disposal of Phenol, 3,5-dimethoxy-2-methyl-

Executive Summary This Standard Operating Procedure (SOP) provides essential, step-by-step logistical and safety guidance for the handling, waste segregation, and disposal of Phenol, 3,5-dimethoxy-2-methyl- (CAS: 39828-3...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

This Standard Operating Procedure (SOP) provides essential, step-by-step logistical and safety guidance for the handling, waste segregation, and disposal of Phenol, 3,5-dimethoxy-2-methyl- (CAS: 39828-36-9). Designed for researchers and drug development professionals, this guide synthesizes regulatory compliance with field-proven mechanistic insights. Because substituted phenols pose unique permeation and reactivity hazards, standard laboratory disposal protocols must be strictly modified to ensure operational safety and environmental protection.

Physicochemical Properties & Hazard Profile

To safely manage chemical waste, operators must first understand the molecular behavior of the compound. The addition of two methoxy groups and a methyl group to the phenol ring significantly increases the molecule's lipophilicity compared to unsubstituted phenol. This structural modification enhances its ability to rapidly penetrate dermal barriers and degrade standard laboratory plastics.

PropertyValueOperational & Disposal Implication
Chemical Name Phenol, 3,5-dimethoxy-2-methyl-Nomenclature required for accurate EPA/RCRA waste profiling.
CAS Number 39828-36-9Primary identifier for Safety Data Sheets (SDS) and waste manifests.
Molecular Formula C 9​ H 12​ O 3​ High carbon/hydrogen ratio dictates high-temperature incineration as the only viable disposal route.
Molecular Weight 168.19 g/mol Critical for calculating stoichiometric equivalents during chemical quenching/neutralization.
Physical State Solid (Crystalline)Poses a hazardous dust inhalation risk; dictates the need for wet-wiping decontamination over dry sweeping.
Chemical Reactivity Weak Acid, Electron-Rich RingHighly susceptible to electrophilic attack and oxidation. Must be strictly segregated from nitric acid and strong oxidizers to prevent exothermic runaway.

Operational Safety & Handling Protocol

Standard laboratory PPE is insufficient for handling highly lipophilic phenolic compounds. The following protocol establishes a self-validating system for safe handling prior to disposal.

Step 1: Advanced PPE Selection

  • Action: Equip Viton, Butyl rubber, or specialized composite gloves (e.g., ChemTek).

  • Causality: Standard nitrile gloves offer virtually zero breakthrough resistance to phenol derivatives[1]. The lipophilic methoxy groups allow the compound to dissolve through nitrile matrices in minutes, leading to severe chemical burns and systemic toxicity.

  • Validation Check: Perform a visual inspection and air-inflation test of Butyl gloves prior to handling. Any loss of pressure indicates micro-tears, necessitating immediate replacement.

Step 2: Engineering Controls & Transfer

  • Action: Perform all weighing, transfer, and dilution operations within a certified chemical fume hood with a minimum face velocity of 100 fpm.

  • Causality: As a crystalline solid, 3,5-dimethoxy-2-methylphenol can form airborne particulates. Inhalation bypasses the hepatic first-pass metabolism, leading to rapid systemic distribution.

  • Validation Check: Verify the fume hood's continuous airflow monitor is in the "green" zone before unsealing the primary chemical container.

Waste Segregation & Disposal Workflows

Improper segregation of phenolic waste can lead to catastrophic container failure. Phenol, 3,5-dimethoxy-2-methyl- must be managed under strict Resource Conservation and Recovery Act (RCRA) guidelines[2].

Step 1: Quenching and Segregation

  • Action: Isolate phenolic waste from all strong oxidizers (e.g., peroxides, permanganates, nitric acid) and strong bases.

  • Causality: The electron-donating methoxy groups make the aromatic ring highly reactive toward oxidation, which can generate massive heat and gas evolution if mixed with incompatible waste streams.

Step 2: Primary Containment

  • Action: Collect liquid waste in High-Density Polyethylene (HDPE) or glass carboys. For solid waste (contaminated Kimwipes, empty vials), use double-bagged transparent polyethylene bags inside a sealable drum.

  • Causality: Phenols act as plasticizers and will degrade polycarbonate and certain PVC containers over time, leading to structural failure and secondary spills.

Step 3: Waste Profiling and Storage

  • Action: Affix a standardized Hazardous Waste label detailing the exact composition (e.g., "Non-Halogenated Organic Waste: 5% Phenol, 3,5-dimethoxy-2-methyl- in Methanol"). Store in a secondary containment tray within a Satellite Accumulation Area (SAA).

  • Validation Check: Before capping liquid waste containers, test the vapor headspace with pH paper. Ensure the solution is neutral (pH 6-8) to prevent gas pressurization from delayed acid-base reactions.

G Start Waste Generation: Phenol, 3,5-dimethoxy-2-methyl- Segregate Segregation: Isolate from Oxidizers & Bases Start->Segregate Liquid Liquid Solutions (Aqueous/Organic) Segregate->Liquid Solid Solid Waste (Contaminated PPE/Debris) Segregate->Solid ContainerL HDPE/Glass Container (Vented Cap) Liquid->ContainerL ContainerS Double-Bagged / Sealable Drum Solid->ContainerS Label Apply EPA Hazardous Waste Label ContainerL->Label ContainerS->Label Storage Secondary Containment (Satellite Accumulation Area) Label->Storage Disposal Licensed Incineration (EHS Contractor) Storage->Disposal

Figure 1: Waste segregation and disposal workflow for methoxyphenol derivatives.

Emergency Spill Response & Decontamination

In the event of a spill, rapid chemical neutralization is required. Do not treat phenolic spills as standard aqueous spills.

Step 1: Isolation and Absorption

  • Action: Evacuate the immediate area. Cover the spill with an inert, non-combustible absorbent such as dry sand, vermiculite, or proprietary synthetic spill pads.

  • Causality: Never use sawdust or paper towels. Phenolic compounds can react exothermically with organic combustibles, potentially auto-igniting.

Step 2: Chemical Neutralization (Decontamination)

  • Action: Wash the contaminated surface with a 5% aqueous Sodium Carbonate (Na 2​ CO 3​ ) solution, followed by a generous water rinse.

  • Causality: The weakly acidic phenolic hydroxyl group (pKa ~10) is deprotonated by the mild base, converting the highly toxic, skin-permeable phenol into a water-soluble, non-volatile phenolate salt. This drastically reduces inhalation hazards and allows for safe mechanical cleanup.

Step 3: Validation of Decontamination

  • Validation Check: To ensure the area is entirely free of phenolic residue, swab the cleaned surface and expose the swab to a dilute Iron(III) chloride (FeCl 3​ ) solution. An absence of a purple/blue colorimetric shift confirms the complete removal of the methoxyphenol compound.

References

  • Prudent Practices in the Laboratory: Handling and Disposal of Chemicals National Research Council (US) Committee on Prudent Practices in the Laboratory.[Link]

  • Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes United States Environmental Protection Agency (EPA).[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Phenol, 3,5-dimethoxy-2-methyl-
Reactant of Route 2
Reactant of Route 2
Phenol, 3,5-dimethoxy-2-methyl-
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